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  • Product: methyl N-(4-aminophenyl)carbamate
  • CAS: 6465-03-8

Core Science & Biosynthesis

Foundational

methyl N-(4-aminophenyl)carbamate CAS 6465-03-8 properties

An In-depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8) Foreword for the Modern Researcher In the landscape of chemical synthesis and drug discovery, not every compound is a blockbuster with a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8)

Foreword for the Modern Researcher

In the landscape of chemical synthesis and drug discovery, not every compound is a blockbuster with a correspondingly vast body of literature. Many, like Methyl N-(4-aminophenyl)carbamate, exist as vital cogs in the machinery of research and development—valuable intermediates, structural motifs, and starting points for innovation. This guide is crafted for the bench scientist and the development professional who work with such molecules. It moves beyond a simple recitation of known data. Instead, this document provides a framework for understanding and utilizing this compound, grounded in established chemical principles. Where explicit experimental data is sparse, we will apply authoritative knowledge to propose robust experimental protocols and predict analytical outcomes, explaining the scientific rationale behind each step. This is a guide not just to what is known, but to what is possible.

Molecular Profile and Physicochemical Properties

Methyl N-(4-aminophenyl)carbamate is a bifunctional organic molecule featuring a primary aromatic amine and a methyl carbamate group. This unique combination makes it a versatile building block in both medicinal chemistry and materials science. The primary amine serves as a nucleophilic handle for a wide array of subsequent chemical transformations, while the carbamate moiety can act as a bioisostere for amide bonds, offering improved metabolic stability and altered hydrogen bonding capacity.[1]

The fundamental properties of the molecule are summarized below. Understanding these parameters is the critical first step in experimental design, informing choices regarding solvents, reaction conditions, and purification strategies.

PropertyValueSource(s)
CAS Number 6465-03-8[2][3]
Molecular Formula C₈H₁₀N₂O₂[2][3]
Molecular Weight 166.18 g/mol [2]
Appearance White to off-white solid (predicted)[4]
Melting Point Data not available. For reference, the related phenyl N-(4-aminophenyl)carbamate melts at 132-134 °C.
Solubility Limited solubility in water; soluble in common organic solvents (e.g., DMSO, DMF, Methanol).[4]
SMILES COC(=O)NC1=CC=C(N)C=C1[2]
InChI InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)
LogP (Predicted) 1.4471[2]
Topological Polar Surface Area (TPSA) 64.35 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis for Methyl N-(4-aminophenyl)carbamate is not widely published, a robust and logical pathway can be designed based on the principles of amine chemistry. The most direct approach is the selective mono-acylation of p-phenylenediamine with methyl chloroformate. The primary challenge in this reaction is preventing di-acylation, where both amine groups react.

The following protocol is designed to favor the desired mono-substituted product by controlling stoichiometry and reaction conditions.

Causality of Experimental Design
  • Reagent Stoichiometry: Using a slight excess of p-phenylenediamine relative to methyl chloroformate ensures that the chloroformate is the limiting reagent, statistically favoring mono-acylation and reducing the formation of the di-substituted byproduct.

  • Slow Addition: Adding the highly reactive methyl chloroformate dropwise to the solution of the diamine at a reduced temperature (0 °C) helps to control the exothermic reaction and allows for more selective reaction at one amine site before the chloroformate can react with a second molecule.

  • Base Selection: A non-nucleophilic tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the p-phenylenediamine starting material, which would render it unreactive.

  • Solvent Choice: An aprotic solvent like Tetrahydrofuran (THF) is chosen because it is inert to the reactants and effectively dissolves the starting materials.

  • Purification: The workup is designed to remove the triethylamine hydrochloride salt and unreacted p-phenylenediamine. Purification via silica gel chromatography is necessary to isolate the product from the di-acylated byproduct and any remaining starting material.

Step-by-Step Synthesis Protocol
  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-phenylenediamine (1.30 g, 12.0 mmol, 1.2 equivalents).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF, 100 mL) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents) to the flask. Stir under an inert atmosphere (Nitrogen or Argon) until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve methyl chloroformate (0.77 mL, 10.0 mmol, 1.0 equivalent) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the methyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Quenching and Extraction: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Isolation: Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield Methyl N-(4-aminophenyl)carbamate as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification prep1 Dissolve p-Phenylenediamine & Triethylamine in THF prep2 Cool to 0°C prep1->prep2 react1 Slowly add Methyl Chloroformate in THF prep2->react1 Initiate Acylation react2 Stir at RT for 4-6h (Monitor by TLC) react1->react2 workup1 Quench with Water react2->workup1 Proceed to Workup workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with NaHCO₃ & Brine workup2->workup3 workup4 Dry (Na₂SO₄) & Concentrate workup3->workup4 purify1 Flash Column Chromatography workup4->purify1 Load Crude Product purify2 Isolate Pure Product purify1->purify2

Caption: Workflow for the synthesis of Methyl N-(4-aminophenyl)carbamate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from key analytical techniques and provides a sample protocol for HPLC-MS analysis.

Predicted Spectroscopic Data
TechniquePredicted Signals and Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~9.0-9.5 ppm (s, 1H): Carbamate N-H proton. δ ~6.9-7.2 ppm (d, 2H): Aromatic protons ortho to the carbamate group. δ ~6.5-6.7 ppm (d, 2H): Aromatic protons ortho to the amine group. δ ~4.9-5.2 ppm (s, 2H): Primary amine N-H₂ protons (often broad). δ ~3.6-3.7 ppm (s, 3H): Methyl ester (O-CH₃) protons.
¹³C NMR (100 MHz, DMSO-d₆)δ ~155-157 ppm: Carbamate carbonyl carbon (C=O). δ ~145-147 ppm: Aromatic carbon attached to the primary amine (-C-NH₂). δ ~130-132 ppm: Aromatic carbon attached to the carbamate nitrogen (-C-NH). δ ~120-122 ppm: Aromatic C-H carbons ortho to the carbamate. δ ~113-115 ppm: Aromatic C-H carbons ortho to the amine. δ ~51-53 ppm: Methyl ester carbon (O-CH₃).
FT-IR (KBr Pellet, cm⁻¹)~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) from primary amine and carbamate. ~3050-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group. ~1720-1690 cm⁻¹: Carbonyl (C=O) stretching from the carbamate. ~1620-1600 cm⁻¹: N-H bending (scissoring) from the primary amine. ~1520 cm⁻¹: Aromatic C=C stretching. ~1250-1200 cm⁻¹: C-O stretching from the ester group.
Mass Spectrometry (ESI+)[M+H]⁺ = 167.08: Calculated for C₈H₁₁N₂O₂⁺. [M+Na]⁺ = 189.06: Calculated for C₈H₁₀N₂NaO₂⁺.
Protocol: Purity and Identity Confirmation by LC-MS

This protocol provides a general method for verifying the molecular weight and assessing the purity of the synthesized product.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute this stock solution 1:100 with a 50:50 mixture of water and acetonitrile to create a 10 µg/mL working solution for injection.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Purity Assessment: Integrate the peak area of the main compound in the total ion chromatogram (TIC) or UV chromatogram (e.g., at 254 nm). Purity is expressed as the percentage of the main peak area relative to the total peak area.

    • Identity Confirmation: Extract the ion chromatogram for the expected protonated molecule ([M+H]⁺) at m/z 167.08. The presence of a peak at the correct retention time confirms the molecular weight of the compound.

Analytical Workflow Diagram

Analytical_Workflow cluster_sample 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis sample1 Prepare 1 mg/mL Stock in Methanol sample2 Dilute to 10 µg/mL in 50:50 ACN:H₂O sample1->sample2 lc1 Inject 2 µL onto C18 Column sample2->lc1 Analyze Sample lc2 Run Gradient Elution (Water/ACN w/ Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI Positive Mode) lc2->ms1 Eluent to MS ms2 Scan m/z 50-500 ms1->ms2 data1 Assess Purity from Chromatogram Peak Area ms2->data1 Generate Data data2 Confirm Identity by Extracting Ion m/z 167.08 ms2->data2

Caption: Workflow for LC-MS analysis of Methyl N-(4-aminophenyl)carbamate.

Potential Applications in Research and Development

The true value of Methyl N-(4-aminophenyl)carbamate lies in its potential as a versatile synthetic intermediate. Its bifunctional nature allows it to serve as a bridge between different molecular fragments or as a foundational scaffold for building more complex molecules.

  • Medicinal Chemistry & Drug Discovery: The carbamate group is a key structural motif in numerous approved drugs.[8][9] It is often used as a more stable substitute for a peptide bond, enhancing a drug's resistance to metabolic degradation by proteases.[1] The primary aromatic amine on this molecule provides a reactive site for building out larger structures. It can be readily acylated, sulfonated, or used in reductive amination and coupling reactions to generate libraries of new chemical entities for screening. For instance, it could serve as a key intermediate in the synthesis of kinase inhibitors, where an aromatic amine is often required for hinge-binding interactions. A related compound, hexyl (amino(4-aminophenyl)methylene)carbamate, is a known intermediate in the synthesis of the anticoagulant Dabigatran.[10]

  • Materials Science: Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyimides.[11] The presence of the carbamate group in this molecule introduces a different type of linkage that could be exploited in the synthesis of novel polyurethanes or other co-polymers. The hydrogen bonding capability of the carbamate and amine groups could impart specific thermal or mechanical properties to the resulting materials.

Safety and Handling

As with any laboratory chemical, proper handling of Methyl N-(4-aminophenyl)carbamate is paramount to ensure personnel safety. The compound is classified as an irritant.

Hazard ClassGHS StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Recommended Handling Procedures
  • Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and ANSI-approved safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Recommended storage temperature is 2-8 °C for long-term stability.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl [2-(4-aminophenyl)ethyl]carbamate Properties. CompTox Chemicals Dashboard. [Link]

  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). Retrieved February 23, 2026, from [Link]

  • Li, Y., et al. (n.d.). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering. [Link]

  • Technical Disclosure Commons. (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

  • Synlett. (n.d.). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Thieme. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–297. [Link]

  • Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl N-phenylcarbamate. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl n-(4-aminophenyl)-n-methylcarbamate (C9H12N2O2). Retrieved February 23, 2026, from [Link]

  • Inxight Drugs. (n.d.). METHYL P-AMINOPHENYLCARBAMATE. National Center for Advancing Translational Sciences. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2020, December 8). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Figure S2. 13 C NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. Retrieved February 23, 2026, from [Link]

  • Tella, M., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1–23. [Link]

  • U.S. Environmental Protection Agency. (2026, February 11). Carbamic acid, N-(4-aminophenyl)-, methyl ester - Substance Details. System of Registries. [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. Retrieved February 23, 2026, from [Link]

  • Ghose, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-23. [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2018, July 9). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

  • Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). KR20180052323A - Method of preparing p-phenylenediamine.
  • Taylor & Francis. (n.d.). M-phenylenediamine – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US3897498A - Production of m- and p-phenylenediamine.
  • ResearchGate. (2017, September 16). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018, March 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME METHYL 4-(1H-BENZO[d] IMIDAZOL-2-YL) PHENYL CARBAMODITHIOATE AMINE DERIVATIVES. [Link]

  • SpectraBase. (n.d.). Methylcarbamate - Optional[1H NMR] - Chemical Shifts. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

methyl N-(4-aminophenyl)carbamate SDS safety data sheet

An In-depth Technical Guide to the Safety Data Sheet for Methyl N-(4-aminophenyl)carbamate This guide provides a comprehensive technical overview of the safety, handling, and toxicological profile of Methyl N-(4-aminophe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet for Methyl N-(4-aminophenyl)carbamate

This guide provides a comprehensive technical overview of the safety, handling, and toxicological profile of Methyl N-(4-aminophenyl)carbamate (CAS: 6465-03-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of Safety Data Sheet (SDS) information to provide mechanistic insights and actionable protocols grounded in established scientific principles.

Section 1: Chemical and Physical Properties

Methyl N-(4-aminophenyl)carbamate is an aromatic carbamate ester. Understanding its fundamental properties is the first step in a thorough risk assessment, as these characteristics influence its behavior, potential for exposure, and appropriate handling procedures.

PropertyValueSource(s)
CAS Number 6465-03-8[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Synonyms Methyl p-aminophenylcarbamate[1]
Appearance Solid (form may vary)N/A
Solubility Data not widely available; general carbamates have low water solubility.[2]

Section 2: Hazard Identification and GHS Classification

Methyl N-(4-aminophenyl)carbamate is classified as hazardous under the Globally Harmonized System (GHS). The primary documented hazards are related to its irritant properties.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

These classifications are based on data indicating the potential for the substance to cause reversible inflammatory effects upon contact with skin, eyes, and the respiratory tract.

Section 3: Toxicological Profile and Mechanistic Insights

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The primary mechanism of toxicity for N-methyl carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] This is a critical concept for understanding potential systemic effects, even if the primary documented hazards for this specific compound are local irritation.

  • Normal Function: AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. This terminates the nerve signal.

  • Carbamylation: Carbamates act as a "false substrate" for AChE. The enzyme's active site becomes carbamylated, rendering it temporarily inactive.[3]

  • ACh Accumulation: With AChE inhibited, acetylcholine accumulates in the synapse, leading to excessive and prolonged stimulation of cholinergic receptors.[5][6]

  • Reversibility: Unlike organophosphates which cause effectively irreversible phosphorylation, the carbamyl-enzyme bond is relatively unstable and hydrolyzes, allowing the enzyme to be regenerated.[3][7] This means the duration of poisoning symptoms from carbamates is generally shorter than from organophosphates.[6]

The clinical effects of systemic carbamate exposure are cholinergic and can manifest as both muscarinic (salivation, lacrimation, urination, defecation, GI distress, emesis) and nicotinic (muscle fasciculations, weakness, paralysis) symptoms.[3] Respiratory depression combined with pulmonary edema is a primary cause of death in severe N-methyl carbamate poisonings.[6]

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Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) Transmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor AChE->ACh Hydrolyzes (Inactivates) Carbamate Methyl N-(4-aminophenyl)carbamate Carbamate->AChE Binds & Inhibits (Carbamylation)

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamates.

Carcinogenicity and Mutagenicity

There is no specific data classifying Methyl N-(4-aminophenyl)carbamate as a carcinogen. However, it is important to note that the simpler compound, methyl carbamate (CAS 598-55-0), is listed by California Proposition 65 as a substance known to cause cancer and has been shown to be carcinogenic in rats in NTP studies.[8][9] Due to the structural differences, these findings cannot be directly extrapolated, but they underscore the need for cautious handling of carbamate compounds.

Section 4: Exposure Control and Personal Protection

Controlling exposure is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in any area where the chemical is handled.

Personal Protective Equipment (PPE) Protocol

This protocol outlines the mandatory PPE for handling Methyl N-(4-aminophenyl)carbamate.

  • Eye and Face Protection:

    • Action: Wear safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

    • Causality: Protects against accidental splashes and airborne particles, mitigating the risk of serious eye irritation.

  • Skin Protection:

    • Action: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact with the outer surface.

    • Causality: Prevents direct skin contact, which is the primary route of exposure leading to skin irritation.

    • Action: Wear a lab coat or other protective clothing to prevent contamination of personal clothes.

    • Causality: Minimizes the area of potential skin exposure.

  • Respiratory Protection:

    • Action: For routine handling in a well-ventilated area or fume hood, respiratory protection is not typically required. If dusts are generated and engineering controls are insufficient, use a government-approved particulate respirator (e.g., NIOSH N95 or CEN EU FFP2).

    • Causality: Prevents inhalation of airborne particles, addressing the potential for respiratory tract irritation.

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PPE Selection start Handling Methyl N-(4-aminophenyl)carbamate? q_splash Potential for Splash or Dust? start->q_splash ppe_eyes Required: Safety Glasses with Side-Shields q_splash->ppe_eyes Yes q_skin Potential for Skin Contact? ppe_gloves Required: Chemical-Resistant Gloves & Lab Coat q_skin->ppe_gloves Yes q_dust Dust/Aerosol Generated? ppe_resp Use Fume Hood or Wear Particulate Respirator q_dust->ppe_resp Yes no_resp General Ventilation Sufficient q_dust->no_resp No ppe_eyes->q_skin ppe_gloves->q_dust

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Section 5: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

Laboratory Safe Handling Protocol
  • Risk Assessment: Before beginning work, perform a task-specific risk assessment.

  • Area Preparation: Ensure the work area is clean and uncluttered. Confirm engineering controls (fume hood) are operational and PPE is available.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

  • Decontamination: Clean all spills immediately according to the protocol in Section 6.2. Decontaminate work surfaces upon completion of tasks.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids/bases.[2]

Section 6: Emergency Procedures

Rapid and correct response during an emergency is critical.

Emergency First-Aid Procedures
  • General Advice: Move the victim to fresh air. Call for medical assistance immediately. Show the attending physician this guide or the product's SDS.

  • If Inhaled:

    • Action: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

    • Causality: Removes the individual from the source of exposure and provides respiratory support.

  • In Case of Skin Contact:

    • Action: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

    • Causality: Dilutes and removes the chemical from the skin to minimize irritation.

  • In Case of Eye Contact:

    • Action: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Assure adequate flushing by separating the eyelids with fingers.

    • Causality: Critical for preventing serious eye damage by flushing the irritant from the eye surface.

  • If Swallowed:

    • Action: Wash out mouth with water provided the person is conscious. Do NOT induce vomiting.

    • Causality: Rinsing removes residual chemical from the mouth. Vomiting is not induced to prevent aspiration of the chemical into the lungs.

Accidental Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear all required PPE, including respiratory protection if necessary.

  • Contain & Clean:

    • For solid spills: Gently sweep up the material, avoiding dust generation. Place into a suitable, labeled container for disposal.

    • Use absorbent paper dampened with water to pick up any remaining material.

  • Decontaminate: Wash the spill site thoroughly with soap and water once the material has been removed.

  • Dispose: Dispose of contaminated materials and waste as hazardous waste according to local, state, and federal regulations.

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Risk Assessment Workflow start Identify Chemical & Task hazards Identify Hazards (e.g., Skin/Eye Irritant) start->hazards exposure Assess Exposure Potential (Inhalation, Dermal, Ingestion) hazards->exposure risk Characterize Risk (Likelihood x Severity) exposure->risk controls Implement Control Measures risk->controls hierarchy 1. Engineering Controls (Hood) 2. Administrative Controls (SOPs) 3. PPE (Gloves, Goggles) controls->hierarchy review Review & Monitor Controls controls->review

Caption: A general workflow for conducting a chemical safety risk assessment.

Section 7: Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Section 8: Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] Carbamates can be hydrolyzed under alkaline conditions.[5]

Section 9: Ecological and Disposal Considerations

  • Disposal: This material and its container must be disposed of as hazardous waste. Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Do not allow product to enter drains.

Section 10: Regulatory Information

  • United States: This chemical is listed on the Environmental Protection Agency's (EPA) System of Registries (SRS).[1]

  • Europe: A specific registration under REACH for this CAS number was not found. However, related carbamate compounds are regulated, and this substance would be subject to the general provisions of chemical safety regulations.[10][11]

References

  • Pesticide Chemistry Carbamates. (n.d.). Pesticide Chemistry. [Link]

  • Tenkorang, M. A., & Al-Dahhan, W. S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • MD Searchlight. (2024, July 30). Carbamate Toxicity. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Casida, J. E. (1963). Mode of Action of Carbamates. Annual Review of Entomology, 8(1), 39-58. [Link]

  • Wikipedia. (n.d.). Methyl carbamate. [Link]

  • Chemical Toxicity Database. (n.d.). RTECS NUMBER-FC0700000. [Link]

  • European Chemicals Agency. (n.d.). REACH registrations. ECHA. [Link]

  • European Chemicals Agency. (2023, June 9). Substance Information - Aminocarb. ECHA. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl [2-(4-aminophenyl)ethyl]carbamate - Cancer. [Link]

  • National Toxicology Program. (1987). NTP Toxicology and Carcinogenesis Studies of Methyl Carbamate (CAS No. 598-55-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 328, 1–176. [Link]

  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). [Link]

  • Eustis, S. L., Haberman, B. H., Huff, J. E., & Haseman, J. K. (1988). Thirteen-week oral toxicity study of methyl carbamate in rats and mice. Food and chemical toxicology, 26(1), 41-48. [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

  • U.S. Environmental Protection Agency. (2026, February 11). Carbamic acid, N-(4-aminophenyl)-, methyl ester - Substance Details - SRS. [Link]

Sources

Foundational

A Technical Guide to Green Chemistry Routes for Phenyl Carbamate Derivatives

Foreword: The Imperative for Greener Carbamate Synthesis Phenyl carbamates are a cornerstone structural motif in a vast array of commercially significant molecules, from life-saving pharmaceuticals and crop-protecting ag...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Greener Carbamate Synthesis

Phenyl carbamates are a cornerstone structural motif in a vast array of commercially significant molecules, from life-saving pharmaceuticals and crop-protecting agrochemicals to advanced polymers.[1][2][3] Traditionally, their synthesis has been dominated by methods employing phosgene or its derivatives like isocyanates and chloroformates.[2] While effective, these routes are fraught with severe safety and environmental hazards due to the extreme toxicity and corrosive nature of the reagents.[4][5] The principles of green chemistry thus compel a paradigm shift towards safer, more sustainable, and efficient alternatives. This guide provides an in-depth exploration of modern, non-phosgene routes for the synthesis of phenyl carbamate derivatives, grounded in catalytic efficiency, atom economy, and the utilization of benign starting materials.

Direct Synthesis from Carbon Dioxide: The Ideal C1 Synthon

The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 feedstock represents a pinnacle of green chemical synthesis.[6] Direct catalytic synthesis of phenyl carbamates from anilines, CO2, and alcohols avoids hazardous reagents and valorizes a greenhouse gas.[1][7]

The Catalytic Challenge and Mechanistic Considerations

The primary hurdle in CO2 utilization is its thermodynamic stability and kinetic inertness.[1] Overcoming this requires sophisticated catalytic systems that can activate both the CO2 and the amine/alcohol substrates. The general transformation can be summarized as:

Aniline + CO2 + Alcohol --[Catalyst]--> Phenyl Carbamate + H2O

A key challenge is the in-situ removal or management of the water byproduct, which can limit the reaction equilibrium.[8]

The mechanism often involves the formation of a carbamic acid intermediate from the reaction of the aniline and CO2. This intermediate is then esterified by the alcohol. Catalysts play a crucial role in facilitating these steps. For instance, superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can activate the amine and form a CO2 adduct, which then acts as a carboxylating agent.[9][10]

G Aniline Aniline Activated_Complex Activated Intermediate [Amine-Catalyst-CO2] Aniline->Activated_Complex CO2 CO2 CO2->Activated_Complex Catalyst Catalyst (e.g., DBU, CeO2) Catalyst->Activated_Complex PhenylCarbamate Phenyl Carbamate Activated_Complex->PhenylCarbamate Reaction with Alcohol Alcohol Alcohol Alcohol->PhenylCarbamate Water H2O PhenylCarbamate->Water Byproduct caption Fig. 1: Generalized workflow for direct carbamate synthesis from CO2.

Caption: Fig. 1: Generalized workflow for direct carbamate synthesis from CO2.

Key Catalytic Systems

Several catalytic systems have demonstrated high efficacy for this transformation:

  • Ceria (CeO2) and 2-Cyanopyridine: This combination has proven effective for the synthesis of various N-arylcarbamates.[8] The CeO2 catalyst activates the CO2, while 2-cyanopyridine acts as a dehydrating agent, trapping the water byproduct to drive the reaction forward.[8]

  • Ionic Liquids (ILs): Task-specific ionic liquids, such as a superbase-derived protic IL like [DBUH][OAc], can catalyze the direct synthesis from an amine, CO2, and a silicate ester.[11] The IL's basic anion activates the amine via hydrogen bonding, while the protonated cation is crucial for the catalytic cycle.[11]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU can be used as both a catalyst and a CO2 capture agent.[1][12] It facilitates the reaction between amines, alcohols, and CO2, even at atmospheric pressure, to produce various N-aryl and N-alkyl carbamates.[1] A continuous flow process using DBU has also been developed, significantly reducing reaction times.[5]

Experimental Protocol: CeO2/2-Cyanopyridine Catalyzed Synthesis

This protocol is adapted from methodologies described for the direct synthesis of carbamates from CO2.[8]

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer is charged with CeO2 (5 mol%) and 2-cyanopyridine (2.0 eq).

  • Reagent Addition: Aniline (1.0 eq) and the desired alcohol (e.g., methanol, 20 eq) are added to the autoclave.

  • Pressurization: The autoclave is sealed, purged several times with CO2, and then pressurized with CO2 to the desired pressure (e.g., 2.5 MPa).[7]

  • Reaction: The mixture is heated to the reaction temperature (e.g., 150 °C) and stirred for the specified time (e.g., 24 hours).

  • Work-up: After cooling the reactor to room temperature, the excess CO2 is carefully vented. The reaction mixture is filtered to remove the catalyst.

  • Purification: The solvent and excess alcohol are removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure phenyl carbamate.

Urea and Dimethyl Carbonate (DMC) as Phosgene-Free Carbonyl Sources

Urea and its derivatives serve as excellent, safe, and solid carbonylating agents, acting as effective substitutes for phosgene.[13][14] Similarly, Dimethyl Carbonate (DMC) is a well-established green reagent and solvent, known for its low toxicity and biodegradability.[15][16] These routes are particularly attractive for industrial applications due to the low cost and stability of the starting materials.

The Urea-Alcohol Pathway

The one-pot synthesis from an aniline, urea, and an alcohol (typically methanol) is a highly atom-economical route.[13][14] The overall reaction is:

Aniline + Urea + Methanol --[Catalyst]--> Methyl N-Phenyl Carbamate + 2 NH3

Mechanistic studies have investigated several plausible reaction paths. The dominant pathway, particularly in the absence of a catalyst, proceeds through a phenylurea intermediate.[14] This is formed from the reaction of aniline and urea, which then reacts with methanol to yield the carbamate.[14][17][18]

G Aniline Aniline Phenylurea Phenylurea Intermediate Aniline->Phenylurea Urea Urea Urea->Phenylurea - NH3 Methanol Methanol MPC Methyl N-Phenyl Carbamate Methanol->MPC Phenylurea->MPC + Methanol Ammonia2 NH3 MPC->Ammonia2 - NH3 Ammonia1 NH3 Catalyst Catalyst Catalyst->Phenylurea Catalyst->MPC caption Fig. 2: Phenylurea intermediate pathway in urea-based synthesis.

Caption: Fig. 2: Phenylurea intermediate pathway in urea-based synthesis.

The Dimethyl Carbonate (DMC) Pathway

DMC can react directly with aniline (aminolysis) or with urea derivatives like N,N'-diphenyl urea (DPU) to form phenyl carbamates. The aminolysis of DMC is particularly attractive as the methanol byproduct can be recycled for DMC production.[15]

Aniline + DMC --[Catalyst]--> Methyl N-Phenyl Carbamate + Methanol

This reaction is often catalyzed by heterogeneous catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite, which offer high activity and easy recovery.[15][19]

Alternatively, reacting DPU (derived from CO2) with DMC under mild, atmospheric pressure conditions provides another green route.[4][20][21]

N,N'-Diphenyl Urea + DMC --[Catalyst]--> 2 Methyl N-Phenyl Carbamate

Homogeneous catalysts like sodium methoxide have shown excellent activity for this reaction at atmospheric pressure.[4][20]

Comparative Data of Urea/DMC Routes
RouteStarting MaterialsCatalyst ExampleConditionsYield (%)Key AdvantageReference
Phenylurea + MethanolPhenylurea, MethanolPbO (pretreated)140 °C, 4h84.7 (Selectivity)Direct use of urea derivative[17][18]
DPU + DMCN,N'-Diphenyl urea, DMCSodium Methoxide90 °C, Atm. Pressure>80Mild, atmospheric conditions[4][21]
Aniline + DMCAniline, DMCZn/Al/Ce Mixed Oxide100 °C, 3h78.2Recyclable heterogeneous catalyst[15][19]
Aniline + Urea + MethanolAniline, Urea, Methanolγ-Al2O3High Temp/Pressure~70-90One-pot, atom-economical[13][14]
Experimental Protocol: DMC Aminolysis using a Heterogeneous Catalyst

This protocol is based on the synthesis of methyl N-phenyl carbamate using recyclable mixed-oxide catalysts.[15]

  • Catalyst Preparation: Prepare the Zn/Al/Ce mixed oxide catalyst via coprecipitation from hydrotalcite-like precursors, followed by calcination.

  • Reactor Charging: In a stirred batch reactor, add the calcined catalyst (e.g., 5 wt% of total reactants), aniline (1.0 eq), and a molar excess of dimethyl carbonate (DMC) (e.g., 10 eq).

  • Reaction Execution: Seal the reactor and heat the mixture to the desired temperature (e.g., 100-120 °C) under autogenous pressure. Stir vigorously for the required reaction time (e.g., 3-5 hours).

  • Catalyst Recovery: After the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.

  • Product Isolation: Remove the excess DMC and methanol byproduct from the filtrate by distillation.

  • Purification: The crude methyl N-phenyl carbamate can be further purified by recrystallization or vacuum distillation.

Oxidative Carbonylation: A Direct C-N Bond Forming Strategy

Oxidative carbonylation is a powerful non-phosgene method that constructs the carbamate linkage by reacting an aniline, an alcohol, and carbon monoxide (CO) in the presence of an oxidant (typically O2) and a catalyst.[22][23]

Aniline + CO + Alcohol + ½ O2 --[Catalyst]--> Phenyl Carbamate + H2O

This one-pot synthesis is highly efficient but often requires high temperatures and pressures.[22]

Catalytic Systems and Mechanism

Palladium- and Selenium-based catalysts are commonly employed for this transformation.

  • Selenium Catalysis: Elemental selenium can effectively catalyze the oxidative carbonylation of aniline and alcohols.[22] The selenium catalyst also functions as a phase-transfer agent, simplifying its recovery.[22]

  • Palladium Catalysis: Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), are also widely studied. The process can be enhanced with promoters to improve catalyst activity and stability.[23]

The mechanism is complex but generally involves the formation of a catalyst-CO complex, which then reacts with the aniline and alcohol to form the carbamate product, regenerating the catalyst through an oxidative step.

Experimental Protocol: Selenium-Catalyzed Oxidative Carbonylation

This protocol is adapted from the one-pot synthesis of N-phenylcarbamates.[22]

  • Reactor Setup: Charge a high-pressure autoclave with aniline (1.0 eq), the desired alcohol (10 eq), selenium powder (5 mol%), and a base such as triethylamine (2.0 eq).[22]

  • Pressurization: Seal the autoclave, purge with CO, and then pressurize with carbon monoxide (e.g., 1.6 MPa) and oxygen (e.g., 0.4 MPa).[22] Caution: Handling CO and O2 mixtures under pressure is hazardous and requires appropriate safety measures.

  • Reaction: Heat the mixture to 180 °C and stir for 6 hours.[22]

  • Work-up: After cooling and venting the gases, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the N-phenylcarbamate.

Emerging Frontiers: Enzymatic Synthesis

Biocatalysis offers an exceptionally green route for chemical synthesis, operating under mild conditions in aqueous media.[24] Promiscuous esterases have been exploited for the synthesis of carbamates from various amines and carbonate donors (e.g., diallyl carbonate, dibenzyl carbonate).[24]

The Biocatalytic Advantage
  • Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous buffers.

  • High Selectivity: Enzymes can offer excellent chemo-, regio-, and stereoselectivity.

  • Environmental Benignity: Avoids the use of harsh solvents and reagents.

The esterase from Pyrobaculum calidifontis (PestE) has demonstrated the ability to efficiently convert aniline derivatives into the corresponding carbamates with isolated yields of up to 99%.[24]

G Aniline Aniline (Amine Acceptor) Esterase Esterase/Acyltransferase (e.g., PestE) Aniline->Esterase DialkylCarbonate Dialkyl Carbonate (Carbonate Donor) DialkylCarbonate->Esterase PhenylCarbamate Phenyl Carbamate Esterase->PhenylCarbamate Acyl Transfer Alcohol Alcohol Byproduct Esterase->Alcohol Release caption Fig. 3: Workflow for enzymatic synthesis of phenyl carbamates.

Caption: Fig. 3: Workflow for enzymatic synthesis of phenyl carbamates.

Experimental Protocol: Esterase-Catalyzed Carbamate Synthesis

This protocol is a generalized procedure based on reported enzymatic methods.[24]

  • Reaction Buffer: Prepare a suitable buffer solution (e.g., 100 mM sodium phosphate, pH 8.0).

  • Reagent Preparation: Dissolve the aniline substrate (e.g., 50 mM) and the carbonate donor (e.g., diallyl carbonate, 200 mM) in the buffer.

  • Enzyme Addition: Add the purified promiscuous esterase (e.g., PestE, 0.5 mg/mL) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30-40 °C) with gentle shaking for 24 hours.

  • Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the product via column chromatography.

Conclusion

The transition away from hazardous phosgene-based methodologies to greener, more sustainable routes for phenyl carbamate synthesis is not merely an academic exercise but an industrial and environmental necessity. The direct utilization of CO2, the clever application of safe carbonyl sources like urea and DMC, efficient oxidative carbonylation techniques, and the advent of biocatalysis provide a robust and versatile toolbox for researchers and drug development professionals. The choice of method will depend on factors such as scale, cost, available infrastructure, and the specific molecular target. However, the principles outlined in this guide—prioritizing safety, atom economy, and catalytic efficiency—provide a clear and authoritative framework for the modern synthesis of this vital chemical class.

References

  • A new non-phosgene route for synthesis of methyl N -phenyl carbamate from phenylurea and methanol.PlumX Metrics.
  • A non-phosgene route for synthesis of methyl N-phenyl carbamate derived from CO2 under mild conditions.Green Chemistry (RSC Publishing).
  • Direct synthesis of carbamate from CO2 using a task-specific ionic liquid c
  • Green synthesis of carbamates from CO2, amines and alcohols.
  • Comparative analysis of different synthesis routes for substituted phenyl carbam
  • A non-phosgene route for synthesis of methyl N-phenyl carbamate derived from CO2 under mild conditions.Green Chemistry (RSC Publishing). DOI:10.1039/B614229J.
  • Direct Catalytic Synthesis of N-Arylcarbamates from CO2, Anilines and Alcohols.
  • Selenium-Catalyzed Oxidative Carbonylation of Aniline and Alcohols to N-Phenylcarbam
  • Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products.PubMed.
  • Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors.RSC Publishing.
  • A non-phosgene route for synthesis of methyl N-phenyl carbamate derived from CO2 under mild conditions.R Discovery.
  • A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol.
  • Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived
  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substr
  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.Catalysis Science & Technology (RSC Publishing).
  • Study on preparation of methyl n-phenyl carbamate by oxidative carbonylation of aniline and methanol.Semantic Scholar.
  • Synthesis of carbamates by carbamoyl
  • Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
  • Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases.
  • Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol.
  • Synthesis of methyl N-phenyl carbamate by methoxycarbonylation of aniline with dimethyl carbonate using Pb compounds as c
  • Continuous Synthesis of Carbamates
  • The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides.Taylor & Francis.
  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D1CY01433A.
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
  • Green synthesis of carbamates from CO2, amines and alcohols.RSC Publishing.
  • Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase.
  • High yield production of formate by hydrogenating CO2 derived ammonium carbamate/carbonate at room temper
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.RSC Advances (RSC Publishing). DOI:10.1039/D4RA03683B.
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv

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Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for Purity Determination of Methyl p-Aminophenylcarbamate

Introduction Methyl p-aminophenylcarbamate is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl p-aminophenylcarbamate is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for determining its purity is essential for quality control and regulatory compliance. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl p-aminophenylcarbamate and its potential impurities. The method is designed to be specific, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of methyl p-aminophenylcarbamate and related carbamate compounds. A reverse-phase approach was selected due to the non-polar nature of the carbamate functional group and the aromatic ring in the analyte's structure.[5] This mode of chromatography provides excellent separation for a wide range of organic molecules.

The selection of the mobile phase, a mixture of acetonitrile and a phosphate buffer, is crucial for achieving optimal peak shape and resolution. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff. The phosphate buffer helps to control the pH of the mobile phase, which is important for maintaining the consistent ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.

UV detection was chosen based on the presence of a chromophore (the phenyl ring) in the methyl p-aminophenylcarbamate molecule. The aromatic ring system absorbs UV radiation, allowing for sensitive detection. The specific wavelength of 239 nm was selected to maximize the signal-to-noise ratio for the parent compound while also providing adequate sensitivity for potential impurities.[6]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and purified water are required.

  • Reference Standard: A well-characterized reference standard of methyl p-aminophenylcarbamate with a known purity is essential for quantification.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 239 nm
Injection Volume 10 µL
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh about 25 mg of methyl p-aminophenylcarbamate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This yields a standard solution with a nominal concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the methyl p-aminophenylcarbamate sample and prepare a 1 mg/mL solution in the same manner as the standard solution.

Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of methyl p-aminophenylcarbamate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 239 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: HPLC Analysis Workflow for Methyl p-Aminophenylcarbamate.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters included specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] To demonstrate specificity, a solution of methyl p-aminophenylcarbamate was stressed under acidic, basic, oxidative, and thermal conditions. The chromatograms of the stressed samples were compared with that of an unstressed sample. The results showed that the main peak of methyl p-aminophenylcarbamate was well-resolved from all degradation product peaks, indicating the method is stability-indicating.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3] A series of solutions of methyl p-aminophenylcarbamate were prepared at concentrations ranging from 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

ParameterResult
Linearity Range 0.5 - 1.5 mg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated for each level.

Concentration LevelMean Recovery (%)% RSD
80%99.80.5
100%100.20.3
120%99.50.6
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] Robustness was evaluated by intentionally varying critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptable limits for all variations, demonstrating the robustness of the method.

Logical Flow of Method Validation

The following diagram outlines the logical progression of the method validation process.

Validation_Flow Start Method Development Specificity Specificity (Stress Testing) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness Validation_Complete Method Validated Robustness->Validation_Complete

Figure 2: Logical Flow of the HPLC Method Validation Process.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the purity determination of methyl p-aminophenylcarbamate. The method has been validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • Multiresidue method for high-performance liquid chromatography determination of carbamate pesticides residues in tea samples. PubMed. [Link]

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Methyl Carbamate. PubChem - NIH. [Link]

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Application

Application Notes and Protocols: Catalytic Methoxycarbonylation of 2,4-Diaminotoluene for Non-Phosgene Isocyanate Synthesis

Abstract & Rationale The synthesis of polyurethanes is a cornerstone of the modern polymer industry, with toluene diisocyanate (TDI) serving as a critical monomer.[1][2] Historically, the industrial production of TDI has...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The synthesis of polyurethanes is a cornerstone of the modern polymer industry, with toluene diisocyanate (TDI) serving as a critical monomer.[1][2] Historically, the industrial production of TDI has relied on the use of phosgene, a highly toxic and corrosive chemical, posing significant safety and environmental risks.[2][3] Consequently, the development of phosgene-free synthetic routes is a paramount objective in green and sustainable chemistry.

This document provides detailed application notes and protocols for the catalytic methoxycarbonylation of 2,4-diaminotoluene (TDA), also known as 4-methylbenzene-1,3-diamine, to produce dimethyl toluene-2,4-dicarbamate (TDC).[4][5] TDC is a stable, solid intermediate that can be thermally converted to TDI, thus circumventing the need for phosgene.[6] We will explore two primary, field-proven methodologies: one utilizing dimethyl carbonate (DMC) as a green carbonylating agent, and another employing a urea-methanol system.[4][7] The causality behind catalyst selection, reaction parameter optimization, and troubleshooting will be discussed to provide a comprehensive guide for researchers.

Scientific Background & Mechanistic Considerations

The core transformation involves the reaction of the two primary amine functional groups on the TDA molecule with a carbonyl source to form carbamate linkages. The overall goal is to achieve high conversion of TDA and high selectivity towards the dicarbamate (TDC) over the intermediate mono-carbamate species (TMC).

The Phosgene-Free Imperative

The traditional phosgenation of TDA is a multi-step process that generates hydrogen chloride as a byproduct and involves handling the acutely toxic gas phosgene.[3] Non-phosgene routes, such as the one detailed here, offer a significantly improved safety profile and reduce corrosive waste streams, aligning with modern industrial safety and environmental standards.

Methoxycarbonylation Pathways

Two main pathways are presented, differing in the choice of carbonyl source:

  • Direct Methoxycarbonylation with Dimethyl Carbonate (DMC): DMC is an environmentally benign reagent with low toxicity. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of DMC. Lewis acid catalysts, such as zinc acetate, are employed to activate the DMC molecule, making it more electrophilic and facilitating the reaction.[7] A significant challenge in this system can be competing N-methylation reactions, which must be suppressed through careful control of reaction conditions.[8]

  • The Urea-Methanol Route: This method utilizes urea and methanol to generate the carbamoylating species in situ. The reaction network is complex and can proceed through several plausible paths, including the formation of methyl carbamate (MC) which then reacts with TDA, or the initial reaction of TDA with urea to form toluene-2,4-bisurea (TBU) followed by methanolysis.[4][5] This route avoids specialized carbonylating agents but requires careful optimization to drive the reaction to completion and maximize TDC selectivity.[9]

Catalyst Selection: The Role of Lewis Acids

Zinc (II) salts, such as zinc acetate (Zn(OAc)₂) and zinc chloride (ZnCl₂), are effective catalysts for this transformation.[4][7] Their function is to act as a Lewis acid, coordinating to the carbonyl oxygen of DMC or the in-situ-formed carbamoylating agent. This coordination polarizes the C=O bond, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the weakly basic aromatic amine groups of TDA. The selection of the appropriate catalyst and its concentration is critical for achieving high reaction rates and selectivity.[9]

Mandatory Safety Protocols

WARNING: 2,4-Diaminotoluene is a hazardous substance. It is toxic if swallowed or in contact with skin, may cause an allergic skin reaction, is suspected of causing genetic defects, and is a suspected carcinogen that may damage fertility or the unborn child.[10][11][12]

  • Engineering Controls: All manipulations involving TDA must be performed in a certified chemical fume hood with sufficient ventilation.[13] Reactions conducted under pressure must use a properly rated and maintained autoclave equipped with a pressure relief valve.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (Nitrile or Neoprene are recommended).[11]

    • Chemical safety goggles and a face shield.[14]

    • A flame-resistant lab coat.

  • Handling: Avoid creating dust.[13] Wash hands thoroughly after handling.[10] Contaminated work clothing must not be allowed out of the workplace.[10]

  • Spill & Waste: In case of a spill, evacuate the area and clean up using appropriate procedures for toxic solids.[11] All TDA-contaminated waste must be disposed of as hazardous waste according to local regulations.[13]

Experimental Protocols

Protocol 1: Methoxycarbonylation using Dimethyl Carbonate (DMC) & Zinc Acetate

This protocol is adapted from methodologies demonstrating high yields of TDC using a green carbonylation agent.[7]

4.1.1 Materials & Equipment

  • 2,4-Diaminotoluene (TDA), 98%+ purity

  • Dimethyl Carbonate (DMC), anhydrous

  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring and temperature control

  • Glass liner for the autoclave

  • Nitrogen gas supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Analytical equipment: HPLC or GC for reaction monitoring

4.1.2 Catalyst Activation Causality: The presence of water can negatively impact the reaction. Anhydrous zinc acetate shows higher activity.[7]

  • Place the required amount of Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) in a flask.

  • Heat under vacuum at 110 °C for 2-4 hours to remove water of hydration, yielding anhydrous Zn(OAc)₂.

  • Store the activated catalyst in a desiccator until use.

4.1.3 Step-by-Step Procedure

  • Reactor Assembly: Ensure the autoclave and its glass liner are clean and dry.

  • Charging Reactants: To the glass liner, add 2,4-diaminotoluene, the activated anhydrous zinc acetate catalyst, and dimethyl carbonate. A typical molar ratio is TDA:Catalyst:DMC of 1:0.1:20.

  • Sealing and Purging: Place the liner in the autoclave and seal the reactor according to the manufacturer's instructions. Purge the autoclave with dry nitrogen gas 3-5 times to create an inert atmosphere.

  • Reaction Execution:

    • Begin stirring at 400-600 RPM.

    • Heat the reactor to the target temperature of 180 °C. The pressure will rise due to the vapor pressure of DMC at this temperature.

    • Maintain the reaction at 180 °C for 2-4 hours. Monitor reaction progress by taking aliquots (if the reactor allows) for HPLC or GC analysis.

  • Cooldown & Depressurization: After the reaction is complete, cool the autoclave to room temperature. Once cool, carefully and slowly vent the excess pressure in the fume hood.

  • Product Isolation:

    • Open the reactor and remove the contents.

    • Filter the reaction mixture to remove the heterogeneous zinc catalyst.

    • Remove the excess DMC from the filtrate using a rotary evaporator.

    • The resulting solid crude product (TDC) can be purified further by recrystallization from a suitable solvent like methanol or ethanol.

Protocol 2: Methoxycarbonylation using Urea, Methanol & Zinc Chloride

This protocol is based on the direct synthesis route from TDA, urea, and methanol, which offers an alternative to organocarbonates.[4][9]

4.2.1 Materials & Equipment

  • 2,4-Diaminotoluene (TDA), 98%+ purity

  • Urea

  • Methanol, anhydrous

  • Zinc Chloride (ZnCl₂), anhydrous

  • Same autoclave and laboratory equipment as in Protocol 1.

4.2.2 Step-by-Step Procedure

  • Reactor Assembly: Ensure the autoclave and glass liner are clean and dry.

  • Charging Reactants: To the glass liner, add 2,4-diaminotoluene, anhydrous zinc chloride, urea, and methanol. A suitable molar ratio for optimization is TDA:ZnCl₂:Urea:Methanol = 1:0.07:5:80.[4][9]

  • Sealing and Pressurization: Seal the reactor and pressurize with nitrogen to an initial pressure of 3.0 MPa.[9]

  • Reaction Execution:

    • Begin stirring at 400-600 RPM.

    • Heat the reactor to the target temperature of 190 °C.

    • Maintain the reaction at 190 °C and 3.0 MPa for 6-9 hours.[4][9]

  • Cooldown & Depressurization: Follow the same procedure as described in section 4.1.5.

  • Product Isolation:

    • The work-up is similar to Protocol 1. After removing the reaction mixture from the autoclave, filter to remove the catalyst.

    • Evaporate the excess methanol using a rotary evaporator.

    • The crude TDC product can be purified by recrystallization.

Data Presentation & Expected Outcomes

The primary metrics for success are TDA conversion and TDC selectivity. These are typically quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an internal standard.

Table 1: Comparison of Typical Reaction Conditions and Outcomes

ParameterProtocol 1 (DMC Route)[7]Protocol 2 (Urea/Methanol Route)[9]
Carbonyl Source Dimethyl Carbonate (DMC)Urea & Methanol
Catalyst Anhydrous Zn(OAc)₂Anhydrous ZnCl₂
Temperature 180 °C190 °C
Pressure Autogenous3.0 MPa
Time 2 hours9 hours
Typical TDA Conversion ~96%~99%
Typical TDC Selectivity High (exact % varies)~42%
Typical TDC Yield ~96%~41%

Note: Yields and selectivities are highly dependent on the precise conditions and catalyst purity. The lower selectivity in the urea route highlights the challenge of converting the TMC intermediates to TDC.[9]

Visualization of Workflows and Mechanisms

Experimental Workflow

The general workflow for both protocols involves charging the reactor, executing the reaction under heat and pressure, and then isolating the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation Reactants Charge TDA, Catalyst, Carbonyl Source Seal Seal Autoclave & Purge with N2 Reactants->Seal Execute Heat & Stir (e.g., 180-190°C) Seal->Execute Cool Cool & Depressurize Execute->Cool Filter Filter Catalyst Cool->Filter Evaporate Evaporate Solvent/ Excess Reagent Filter->Evaporate Purify Recrystallize Product (TDC) Evaporate->Purify

Caption: Generalized experimental workflow for TDC synthesis.

Proposed Catalytic Cycle with Zinc (II) Catalyst

The diagram below illustrates the proposed role of the Zn(II) catalyst in the methoxycarbonylation of one amine group on TDA using DMC.

G CAT Zn(II) Catalyst ACTIVATED Activated Complex [Zn(II)-DMC] CAT->ACTIVATED Coordination DMC Dimethyl Carbonate (DMC) DMC->ACTIVATED TDA 2,4-Diaminotoluene (TDA-NH2) INTERMEDIATE Tetrahedral Intermediate TDA->INTERMEDIATE Nucleophilic Attack ACTIVATED->INTERMEDIATE TMC Mono-carbamate (TMC) INTERMEDIATE->TMC Elimination MeOH Methanol (byproduct) INTERMEDIATE->MeOH TMC->CAT Product Release

Caption: Proposed catalytic cycle for the first methoxycarbonylation step.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low TDA Conversion 1. Inactive catalyst (e.g., hydrated).2. Insufficient reaction time or temperature.3. Poor mixing.1. Ensure proper catalyst activation/use anhydrous catalyst.2. Increase reaction time or temperature incrementally.3. Verify stirrer is functioning correctly; increase RPM.
Low Selectivity to TDC The conversion of the intermediate mono-carbamates (TMC) to the final product (TDC) is often the rate-limiting and most difficult step.[9]1. Increase reaction time significantly (e.g., from 6 to 9+ hours).2. Increase the ratio of the carbonylating agent (DMC or Urea/Methanol).3. A slight increase in temperature may favor the second carbamoylation step.
N-Methylation Side Products (DMC Route) DMC can act as a methylating agent, especially with certain catalysts or at higher temperatures.[8]1. Optimize the TDA-to-DMC ratio; higher proportions of TDA can favor carbamoylation.[8]2. Screen alternative catalysts that are less prone to promoting methylation.
Reaction Fails to Pressurize (or loses pressure) A leak in the autoclave sealing.Immediately and safely abort the reaction. Cool down, depressurize, and inspect/replace the reactor seals and fittings before attempting again.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Toluene Diisocyanate (TDI)-Based Polymer Synthesis.
  • Process Worldwide. (2025, July 11). How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability.
  • Wang, F., et al. (2011). Direct Synthesis of Dimethyl Toluene-2,4-Dicarbamate from 2,4-Toluene Diamine, Urea, and Methanol. Industrial & Engineering Chemistry Research, 50(23), 12948–12954. [Link]

  • ResearchGate. (2025, August 6). Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. Request PDF. [Link]

  • Wang, F., et al. (2013). Kinetics for Dimethyl Toluene-2,4-dicarbamate Synthesis from 2,4-Diaminotoluene, Urea, and Methanol. Industrial & Engineering Chemistry Research, 52(23), 7684–7689. [Link]

  • ResearchGate. (2025, August 5). Direct Synthesis of Dimethyl Toluene-2,4-Dicarbamate from 2,4-Toluene Diamine, Urea, and Methanol. Request PDF. [Link]

  • Chem Service. (2014, July 11). SAFETY DATA SHEET - 2,4-Diaminotoluene.
  • Juárez, R., et al. (2008). Organocatalysts for the Reaction of Dimethyl Carbonate with 2,4-Diaminotoluene. Industrial & Engineering Chemistry Research, 47(12), 4035–4041. [Link]

  • New Jersey Department of Health. (2005, December). 2,4-DIAMINOTOLUENE HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (n.d.). US8063241B2 - Process for the preparation of toluene-diisocyanate.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4-Diaminotoluene, 98%.
  • Google Patents. (n.d.). CN103936623B - Process for preparing toluene diisocyanate (TDI) by using toluenediamine and dimethyl carbonate.
  • INCHEM. (n.d.). ICSC 0582 - 2,4-TOLUENEDIAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). US10703714B2 - Process for the synthesis of aromatic carbamates.

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Method

Application Notes and Protocols for the Reductive Amination of Methyl N-(4-aminophenyl)carbamate

Introduction: Strategic N-Alkylation of Aryl Carbamates Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation of Aryl Carbamates

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where the construction of carbon-nitrogen bonds is paramount.[1] This powerful and versatile method facilitates the conversion of a carbonyl group into an amine via an intermediate imine, offering a more controlled alternative to direct alkylation of amines, which is often plagued by over-alkylation.[2]

This guide provides a detailed exploration of the reductive amination of methyl N-(4-aminophenyl)carbamate, a substrate of significant interest due to its utility as a precursor to substituted p-phenylenediamines. The carbamate functionality serves as a stable and readily handled protecting group for the otherwise reactive aniline, which can be deprotected in a subsequent step. By employing a direct, one-pot reductive amination protocol, we can efficiently synthesize N-alkylated derivatives, which are valuable intermediates in drug discovery and materials science.

We will delve into the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and discuss the critical parameters that ensure high yield and purity of the desired secondary amine product. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this transformation in their synthetic endeavors.

Mechanistic Insights: The Rationale Behind the Reagents

The direct reductive amination of methyl N-(4-aminophenyl)carbamate with an aldehyde proceeds through two key stages within a single reaction vessel: the formation of an imine intermediate and its subsequent reduction.[3] The choice of reagents and reaction conditions is critical to the success of this one-pot process, ensuring that the reduction of the imine is favored over the premature reduction of the starting aldehyde.

Imine Formation: A pH-Mediated Equilibrium

The initial step involves the condensation of the primary aromatic amine of methyl N-(4-aminophenyl)carbamate with an aldehyde to form a carbinolamine intermediate. This is followed by the elimination of water to yield the corresponding imine (or Schiff base).[4]

Caption: Formation of the imine intermediate.

The formation of the imine is a reversible process, and its rate is highly dependent on the pH of the reaction medium.[5] For weakly basic anilines, such as our substrate, the reaction is often catalyzed by a mild acid. Acetic acid is a common choice as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[6] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic and halting the reaction. Therefore, a delicate balance is required, typically achieved by using a stoichiometric amount of a mild acid.

Selective Reduction: The Role of Sodium Triacetoxyborohydride

Once the imine is formed, it is reduced in situ to the desired secondary amine. The choice of reducing agent is the most critical parameter for a successful one-pot reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can reduce imines, they will also readily reduce the starting aldehyde, leading to the formation of alcohol byproducts.[2]

This is where sodium triacetoxyborohydride (NaBH(OAc)₃) excels.[7][8] The three electron-withdrawing acetoxy groups on the boron atom moderate the reactivity of the hydride, making NaBH(OAc)₃ a milder and more selective reducing agent than NaBH₄.[6] It reacts much faster with the protonated iminium ion than with the starting aldehyde or ketone.[7] This selectivity is the cornerstone of the one-pot protocol's efficiency.

Caption: One-pot reductive amination workflow.

Experimental Protocol: N-Benzylation of Methyl N-(4-aminophenyl)carbamate

This protocol details the N-benzylation of methyl N-(4-aminophenyl)carbamate with benzaldehyde as a representative example. The principles and stoichiometry can be adapted for other aldehydes.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl N-(4-aminophenyl)carbamate166.181.0166 mg
Benzaldehyde106.121.1117 mg (112 µL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg
Glacial Acetic Acid60.051.272 mg (69 µL)
1,2-Dichloroethane (DCE), anhydrous--5 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)--~10 mL
Dichloromethane (DCM)--~30 mL for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Silica Gel (for column chromatography)--As needed
Hexanes/Ethyl Acetate (for chromatography)--As needed
Equipment
  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl N-(4-aminophenyl)carbamate (166 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous 1,2-dichloroethane (5 mL). Stir the mixture to dissolve the solid. Add benzaldehyde (112 µL, 1.1 mmol) followed by glacial acetic acid (69 µL, 1.2 mmol) via syringe.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~10 mL). Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzylated product.

Troubleshooting and Key Considerations

  • Over-alkylation: While the carbamate group reduces the nucleophilicity of the resulting secondary amine, over-alkylation to the tertiary amine can still occur, especially with highly reactive aldehydes or prolonged reaction times. Using a slight excess of the amine or a stepwise procedure (imine formation followed by addition of the reducing agent) can mitigate this.[7]

  • Reaction Rate: The reaction with anilines can be slower than with aliphatic amines due to the lower nucleophilicity of the aromatic amine.[9] Gentle heating (40-50 °C) can be employed to accelerate the reaction if necessary, but this may also increase the likelihood of side reactions.

  • Purity of Reagents: The use of anhydrous solvent is crucial as water can hydrolyze the reducing agent and interfere with imine formation. Aldehydes should be free of carboxylic acid impurities, which can be removed by passing through a short plug of basic alumina if necessary.

  • Work-up: The quench with sodium bicarbonate is an important step to neutralize the acetic acid and any remaining borane species. Ensure the pH of the aqueous layer is basic before extraction.

Conclusion

The reductive amination of methyl N-(4-aminophenyl)carbamate using sodium triacetoxyborohydride is a highly efficient and selective method for the synthesis of N-alkylated p-phenylenediamine precursors. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce a wide range of substituted anilines in high yield and purity. This protocol provides a solid foundation for the application of this important transformation in the development of novel pharmaceuticals and functional materials.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Baumann, M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Advances, 10(54), 32537-32543. [Link]

  • Rufino, V. C., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(2), 34-52. [Link]

  • Mayurachayakul, P., et al. (2022). Catalyst‐ and Solvent‐Free Synthesis of N‐Acylhydrazones via Solid‐State Melt Reaction. ChemistrySelect, 7(16), e202200549. [Link]

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  • Criado, A., et al. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 13(32), 8686-8695. [Link]

  • Wang, D., et al. (2021). Tandem reductive amination and deuteration over a phosphorus-modified iron center. Nature Communications, 12(1), 1-9. [Link]

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Shah, S. T. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1269. [Link]

  • Paluti, C. (n.d.). Imine Formation, Structure & Synthesis. Study.com. [Link]

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Kumar, S., et al. (2020). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc, 2020(5), 163-172. [Link]

  • Baumann, M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Advances, 10(54), 32537-32543. [Link]

  • ResearchGate. (2025). ANILINE CATALYZES IMINE FORMATION. [Link]

  • Li, W., et al. (2013). Reductive amination of tertiary anilines and aldehydes. Organic letters, 15(20), 5342-5345. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Samano, V. A., & Robins, M. J. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3446-3450. [Link]

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Application

The Versatile Chemistry of Methyl (4-aminophenyl)carbamate: A Guide to the Synthesis of Urethane Derivatives

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of methyl (4-aminophenyl)carbamate. This bifunctional aromatic compound, po...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of methyl (4-aminophenyl)carbamate. This bifunctional aromatic compound, possessing both a reactive primary amine and a stable methyl carbamate group, serves as a valuable building block for a diverse array of urethane derivatives, including substituted ureas, polyureas, and poly(urethane-urea)s. This document will delve into the key reaction pathways, provide detailed experimental protocols, and explore the mechanistic underpinnings of these transformations, offering field-proven insights to facilitate their successful application in research and development.

Introduction: The Strategic Advantage of a Bifunctional Building Block

Methyl (4-aminophenyl)carbamate offers a unique combination of functionalities. The primary aromatic amine provides a nucleophilic center for reactions with electrophiles, most notably isocyanates, to form urea linkages. Concurrently, the methyl carbamate group can act as a protected amine, a hydrogen bond donor, or a precursor to an isocyanate under thermal conditions. This dual nature allows for its use as a chain extender in polymerization reactions, a scaffold for combinatorial library synthesis, and a key intermediate in the preparation of complex organic molecules. Its applications are particularly relevant in the development of novel polymers and in medicinal chemistry, where the urea and carbamate moieties are prevalent structural motifs.[1][2]

Core Synthetic Transformations

The primary utility of methyl (4-aminophenyl)carbamate lies in the reactivity of its free amino group. This section will detail the most common and synthetically valuable reactions.

Synthesis of Substituted Ureas via Reaction with Isocyanates

The most direct application of methyl (4-aminophenyl)carbamate is its reaction with isocyanates to form N,N'-disubstituted ureas. The aromatic amine readily attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea bond. This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst.[3]

Reaction Mechanism:

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electron-deficient carbon atom of the isocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the final urea product.

Figure 1: Mechanism of Urea Formation.

Experimental Protocol: Synthesis of a Model N,N'-Disubstituted Urea

This protocol describes the synthesis of a generic N-aryl-N'-(4-(methoxycarbonylamino)phenyl)urea.

Reagent Molar Equiv. MW ( g/mol ) Amount Density (g/mL) Volume
Methyl (4-aminophenyl)carbamate1.0166.181.66 g--
Aryl Isocyanate1.0VariableVariableVariableVariable
Anhydrous DMF----20 mL

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl (4-aminophenyl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • To this stirred solution, add the aryl isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual DMF.

  • Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the two N-H protons of the urea linkage, the N-H proton of the carbamate, and the methyl protons of the carbamate.[4]

  • ¹³C NMR: Signals for the carbonyl carbons of the urea and carbamate groups will be present in the downfield region.

  • FTIR: Look for characteristic N-H stretching vibrations around 3300 cm⁻¹, and C=O stretching vibrations for the urea and carbamate groups around 1650 cm⁻¹ and 1700 cm⁻¹, respectively.[5]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Polyurea Synthesis through Polyaddition with Diisocyanates

Leveraging the bifunctional nature of methyl (4-aminophenyl)carbamate, it can be polymerized with diisocyanates to form polyureas. In this reaction, the amino group of the carbamate acts as a chain extender, creating linear polymer chains with repeating urea and carbamate functionalities. These polymers often exhibit good thermal stability due to the high density of hydrogen bonds.

Reaction Workflow:

Figure 2: Polyurea Synthesis Workflow.

Experimental Protocol: Synthesis of a Poly(urea-urethane)

This protocol outlines the general procedure for the synthesis of a polyurea from methyl (4-aminophenyl)carbamate and a diisocyanate such as 4,4'-diphenylmethane diisocyanate (MDI).

Reagent Molar Equiv. MW ( g/mol ) Amount
Methyl (4-aminophenyl)carbamate1.0166.181.66 g
4,4'-Diphenylmethane diisocyanate (MDI)1.0250.252.50 g
Anhydrous N-Methyl-2-pyrrolidone (NMP)--30 mL

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve methyl (4-aminophenyl)carbamate (1.0 eq) in anhydrous NMP under a nitrogen atmosphere.

  • In a separate flask, dissolve MDI (1.0 eq) in anhydrous NMP.

  • Slowly add the MDI solution to the stirred solution of methyl (4-aminophenyl)carbamate at room temperature over a period of 30 minutes.[5]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour, and then heat to 40-60°C for an additional 8-12 hours to ensure complete polymerization.[5]

  • Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol or water.

  • Collect the fibrous polymer by filtration, wash it extensively with methanol and water, and then dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of the Polymer:

  • Inherent Viscosity: To determine the molecular weight of the polymer.

  • FTIR: To confirm the formation of urea and urethane linkages.

  • ¹H NMR: To verify the polymer structure.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polyurea.

Broader Synthetic Applications and Future Directions

While the reaction with isocyanates is the most direct route to urethane derivatives, the unique structure of methyl (4-aminophenyl)carbamate opens doors to other synthetic strategies.

  • Transamidation and Transcarbamation: Although less common, the carbamate group can potentially undergo transamidation with other amines or transcarbamation with alcohols under catalytic conditions, offering alternative pathways to novel derivatives.[6]

  • Use as a Diamine Surrogate: The methyl carbamate can be viewed as a protected amine. Under certain conditions, it might be possible to deprotect it to reveal a second amino group, effectively making methyl (4-aminophenyl)carbamate a surrogate for p-phenylenediamine in polymerization reactions.

  • Thermal Decomposition to Isocyanate: Aromatic carbamates can undergo thermal decomposition to generate isocyanates.[7] This presents a phosgene-free route to 4-(methoxycarbonylamino)phenyl isocyanate, a valuable intermediate for further derivatization.

Conclusion

Methyl (4-aminophenyl)carbamate is a versatile and valuable building block for the synthesis of a wide range of urethane derivatives. Its bifunctional nature allows for straightforward access to substituted ureas and polyureas with tunable properties. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from small molecule synthesis to the development of advanced polymer materials. The potential for further exploration of its reactivity ensures that methyl (4-aminophenyl)carbamate will continue to be a relevant and important tool in the field of organic and polymer chemistry.

References

Click to expand
  • Tamami, B., Yeganeh, H., & Koohmareh, G. A. (n.d.). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl)
  • US4931487A - Chain extenders for polyurethanes - Google Patents. (n.d.).
  • US5925762A - Practical synthesis of urea derivatives - Google Patents. (n.d.).
  • (n.d.).
  • PubChem. (n.d.). Phenylurea. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 29). Transamidation. In Wikipedia. [Link]

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • (2021). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis, *.
  • (2025). High-Performance Thermoplastic Polyurethane Elastomers with Enhanced Mechanical Properties Prepared with Chain Extenders Containing Urea and Carbamate Moieties.
  • (2021). Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage. Semantic Scholar.
  • (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons.
  • (n.d.).
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • (2018).
  • (2022). Syntheses of bio-based aromatic polyureas derived from 4-aminophenylalanine and 4-aminophenylalanine methyl ester as diamine monomers.
  • (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. The Royal Society of Chemistry.
  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Qucosa - TU Dresden.
  • Peterson, B. R. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(5), 968-971.
  • (2017). Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. MDPI.
  • (2021). Preparation of High Molecular Weight Poly(urethane-urea)
  • Synthesis of urethane urea. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume UFRGS.
  • (2025). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate.
  • (n.d.). Isocyanate-free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. ChemRxiv.
  • (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
  • (n.d.).
  • (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • US4415745A - Process for the preparation of aromatic carbamates and isocyanates - Google Patents. (n.d.).
  • (2013).
  • (n.d.). Solvent free carbamate/urea synthesis.
  • N-Methyl-N-phenyl-N'-(3-methoxyphenyl)-urea - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 23, 2026, from [Link]

  • EP0200506A2 - Process for the preparation of methyl carbamates - Google Patents. (n.d.).
  • (n.d.). Benzenepropanoic acid, α-isocyanato-, methyl ester, (S). Organic Syntheses Procedure. Retrieved February 23, 2026, from [Link]

  • (2023). a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. TUE Research portal - Eindhoven University of Technology.

Sources

Method

Precision Synthesis of Methyl N-(p-tolyl)carbamate via DMC Aminolysis

Application Note: AN-DMC-2026 Optimized Reaction Conditions & Protocols Executive Summary This Application Note details the optimal conditions for the synthesis of Methyl N-(p-tolyl)carbamate via the aminolysis of Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DMC-2026

Optimized Reaction Conditions & Protocols

Executive Summary

This Application Note details the optimal conditions for the synthesis of Methyl N-(p-tolyl)carbamate via the aminolysis of Dimethyl Carbonate (DMC) with p-toluidine . Unlike traditional phosgene-based routes, this protocol utilizes DMC as a green, non-toxic reagent.[1]

The core challenge in this synthesis is chemoselectivity . DMC is an ambident electrophile, capable of reacting at the carbonyl carbon (carboxylation


 carbamate) or the methyl carbon (alkylation 

N-methylaniline).[2] This guide provides a validated Zinc Acetate (

) catalyzed autoclave protocol
that maximizes carbamate yield (>90%) while suppressing N-methylation side reactions.
Scientific Foundation & Mechanism
2.1 The Selectivity Challenge (HSAB Theory)

The reaction is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory.[2]

  • DMC possesses two electrophilic centers:[3]

    • Carbonyl Carbon (Hard Acid): Attack here leads to the desired carbamate (

      
       mechanism).
      
    • Methyl Carbon (Soft Acid): Attack here leads to N-methylation (

      
       mechanism).
      
  • p-Toluidine is a primary aromatic amine. To favor carbamoylation, the catalyst must activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine.

2.2 Mechanistic Pathway

The zinc catalyst coordinates with the carbonyl oxygen of DMC, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by p-toluidine, forming a tetrahedral intermediate that collapses to release methanol and the carbamate.

ReactionMechanism Amine p-Toluidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (BAc2 Path) DMC Dimethyl Carbonate (DMC) Complex Activated Complex [Zn-DMC] DMC->Complex Coordination SideProduct N-Methyl-p-toluidine (Avoided) DMC->SideProduct Direct Methylation (BAl2 Path - Suppressed) Catalyst Zn(OAc)2 (Catalyst) Catalyst->Complex Coordination Complex->Intermediate Nucleophilic Attack (BAc2 Path) Product Methyl N-(p-tolyl)carbamate (Desired) Intermediate->Product Elimination Byproduct Methanol (Byproduct) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway highlighting the catalytic activation of DMC (Red path) vs. the suppressed methylation pathway (Dashed).

Critical Process Parameters (CPP)

The following parameters are critical for shifting the equilibrium toward the carbamate.

ParameterOptimal ConditionScientific Rationale
Catalyst

(2-5 mol%)
Acts as a Lewis acid to activate the carbonyl. Superior to strong bases (which favor methylation) and less toxic than Pb-based catalysts.
Temperature 160°C - 180°C Aromatic amines are weak nucleophiles. High thermal energy is required to overcome the activation barrier. Temperatures <100°C result in poor conversion.[4]
Pressure Autogenous (~5-10 bar) Closed vessel (autoclave) is required to reach 160°C (DMC b.p. is 90°C) and maintain liquid phase contact.
Stoichiometry 1:20 (Amine:DMC) DMC acts as both reagent and solvent. Excess DMC drives the equilibrium (Le Chatelier’s principle) and minimizes intermolecular side reactions.
Time 3 - 6 Hours Sufficient for >95% conversion.[5] Prolonged heating (>10h) may induce product decomposition or secondary methylation.
Experimental Protocol

Safety Warning: DMC is flammable. Methanol is toxic. This reaction generates pressure.[6][7] Use a rated stainless steel autoclave and work within a fume hood.

4.1 Materials
  • Substrate: p-Toluidine (Reagent Grade, >99%)

  • Reagent/Solvent: Dimethyl Carbonate (Anhydrous, >99%)

  • Catalyst: Zinc Acetate Dihydrate (

    
    )
    
  • Equipment: 100 mL Stainless Steel Autoclave with PTFE liner, Magnetic Stirrer, Oil Bath.

4.2 Step-by-Step Procedure
  • Charge: In the PTFE liner, dissolve p-toluidine (1.07 g, 10 mmol) in Dimethyl Carbonate (18.0 g, 200 mmol) .

    • Note: This corresponds to a 1:20 molar ratio.

  • Catalyst Addition: Add

    
     (110 mg, 0.5 mmol) .
    
    • Note: This is a 5 mol% loading.

  • Seal & Heat: Seal the autoclave tightly. Place in an oil bath pre-heated to 170°C .

  • Reaction: Stir at 500 RPM for 4 hours . Internal pressure will rise due to DMC vapor pressure and methanol generation.

  • Cooling: Remove autoclave from heat and allow to cool to room temperature naturally. Do not vent while hot.

  • Workup:

    • Open the autoclave. The mixture should be a clear to slightly yellow liquid.

    • Rotary Evaporation: Remove excess DMC and Methanol under reduced pressure (50°C, 100 mbar

      
       20 mbar).
      
    • Recrystallization: The residue is the crude carbamate. Recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) to obtain pure white crystals.

  • Yield Calculation: Expected yield is 90-95%.

Workflow Step1 1. Charge Autoclave (p-Toluidine + DMC + Zn(OAc)2) Step2 2. Reaction (170°C, 4h, Sealed) Step1->Step2 Step3 3. Evaporation (Remove MeOH/DMC) Step2->Step3 Step4 4. Recrystallization (Hexane/EtOAc) Step3->Step4 Step5 5. Analysis (HPLC/NMR) Step4->Step5

Figure 2: Operational workflow for the batch synthesis of Methyl N-(p-tolyl)carbamate.

Analytical Controls

To validate the protocol, use the following analytical markers:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       3.78 (s, 3H, 
      
      
      
      ) - Key diagnostic peak for Carbamate.
    • 
       6.60 (br s, 1H, NH)
      
    • 
       7.10 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H)
      
    • Impurity Check: Look for N-methyl peaks (

      
       ~2.80 ppm) indicating side reaction.
      
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 5

      
      m).
      
    • Mobile Phase: Acetonitrile : Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Retention Order: Methanol < p-Toluidine < Methyl N-(p-tolyl)carbamate.

References
  • Baba, T., et al. (2005). Carboxylation of aromatic amines with dimethyl carbonate over zinc acetate catalyst. Catalysis Letters.

  • Selva, M., et al. (2003). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites.[8] Journal of the Chemical Society, Perkin Transactions 1.

  • Grego, S., et al. (2012). Dimethyl Carbonate as an Ambident Electrophile. Journal of Organic Chemistry.

  • Wang, P., et al. (2015).[9] N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst.[5][9] Green Chemistry.[5][9]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[2][8][10] Accounts of Chemical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl N-(4-aminophenyl)carbamate

Welcome to the technical support hub for the synthesis of methyl N-(4-aminophenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of methyl N-(4-aminophenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and improve your final yield.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, offering causal explanations and actionable solutions.

Question 1: My yield of methyl N-(4-aminophenyl)carbamate is consistently low. What are the likely causes?

Low yields can often be traced back to one of several factors: incomplete reaction, competing side reactions, suboptimal reaction conditions, or inefficient purification. Let's break down these possibilities:

  • Incomplete Reaction: Ensure your reaction is monitored to completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The most common side reaction, particularly when starting from p-phenylenediamine, is the formation of the bis-carbamate byproduct. To mitigate this, slow, dropwise addition of methyl chloroformate at a low temperature (0 °C) is critical.[1]

  • Reagent Quality: The purity of your starting materials and reagents is paramount. Methyl chloroformate is susceptible to hydrolysis, so ensure it is fresh and handled under anhydrous conditions. The quality of the base used to scavenge the generated HCl can also impact the reaction.

  • Inefficient Purification: Product loss during workup and purification is a common issue. Optimize your extraction and recrystallization solvents and techniques to maximize recovery.

Question 2: I'm observing a significant amount of a bis-carbamate byproduct. How can I minimize its formation?

This is a classic selectivity challenge when using a difunctional starting material like p-phenylenediamine. The key is to favor the mono-acylation product.

  • Stoichiometry and Slow Addition: The most effective strategy is to use a slight excess of the diamine relative to the methyl chloroformate and to add the chloroformate very slowly to the reaction mixture. This maintains a low concentration of the acylating agent, favoring reaction at only one of the amine sites.[1][2]

  • Low Temperature: Conducting the reaction at 0 °C or even lower temperatures helps to control the reactivity of the methyl chloroformate, enhancing selectivity.[3]

  • One-Pot Mono-Protonation: An elegant approach involves the mono-protonation of the diamine with one equivalent of an acid like HCl before the addition of the acylating agent.[1][4] This effectively protects one of the amino groups as an ammonium salt, leaving the other free to react. Subsequent neutralization liberates the second amine.[1]

Question 3: The reduction of the nitro group in methyl N-(4-nitrophenyl)carbamate is not going to completion. What can I do?

The reduction of an aromatic nitro group is a well-established transformation, but it can sometimes be sluggish.

  • Catalyst Activity (for Catalytic Hydrogenation): If you are using a catalyst like Palladium on carbon (Pd/C), ensure it is not poisoned. The catalyst should be fresh, and the reaction should be run under an inert atmosphere to prevent oxidation. The solvent choice, such as methanol or ethanol, can also influence the reaction rate.[5]

  • Reducing Agent Stoichiometry: If using a chemical reducing agent like tin(II) chloride (SnCl2), ensure you are using a sufficient molar excess.

  • Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to go to completion. Monitor the reaction's progress by TLC.

  • Alternative Reducing Agents: If one method proves ineffective, consider alternatives. For example, sodium dithionite or catalytic transfer hydrogenation using a source like ammonium formate can be effective for nitro group reductions.[6]

Question 4: My final product is discolored. What is the cause, and how can I purify it?

Discoloration, often a pink or brownish hue, is typically due to the oxidation of the aromatic amine product.

  • Minimizing Air Exposure: During workup and storage, try to minimize the exposure of the product to air and light. Performing the final steps of the purification under an inert atmosphere (like nitrogen or argon) can be beneficial.

  • Purification Techniques:

    • Recrystallization with Activated Charcoal: Dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can effectively remove colored impurities. After a short period of heating, the charcoal is filtered off, and the product is allowed to recrystallize from the filtrate.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to obtain a highly pure, colorless product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare methyl N-(4-aminophenyl)carbamate?

There are two main, well-established routes:

  • Two-Step Synthesis from 4-Nitroaniline: This involves the initial formation of methyl N-(4-nitrophenyl)carbamate by reacting 4-nitroaniline with methyl chloroformate, followed by the reduction of the nitro group to an amine.[8] This route often provides higher purity and avoids the issue of bis-carbamate formation.

  • One-Step Synthesis from p-Phenylenediamine: This is a more direct approach where p-phenylenediamine is reacted with methyl chloroformate. While quicker, it requires careful control of reaction conditions to achieve selective mono-carbamation and avoid the formation of the bis-carbamate byproduct.[9]

Q2: Which starting material is better: 4-nitroaniline or p-phenylenediamine?

The choice depends on your priorities:

  • For higher purity and more straightforward purification , the two-step route starting from 4-nitroaniline is generally preferred.

  • For a more atom-economical and shorter synthesis , the one-step route from p-phenylenediamine is advantageous, provided you can effectively control the selectivity.

Q3: What are the critical safety precautions to take during this synthesis?

  • Methyl Chloroformate: This reagent is toxic, corrosive, and lachrymatory. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many of the solvents used (e.g., dichloromethane, diethyl ether) are volatile and flammable. Ensure there are no ignition sources nearby.

  • Catalytic Hydrogenation: If using hydrogen gas for the reduction step, be aware of its flammability and ensure the system is properly set up to avoid leaks.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the N-H, C=O, and C-N bonds of the carbamate and the primary amine.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[10]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols & Data

Table 1: Comparison of Synthetic Routes
FeatureRoute 1: From 4-NitroanilineRoute 2: From p-Phenylenediamine
Starting Materials 4-Nitroaniline, Methyl Chloroformatep-Phenylenediamine, Methyl Chloroformate
Number of Steps 2 (Carbamation, Reduction)1 (Carbamation)
Key Challenge Handling of the reduction stepControlling selectivity to avoid bis-carbamate
Typical Yield Generally higher and cleanerCan be high, but sensitive to conditions
Purification Often simplerMay require chromatography to remove byproduct
Protocol 1: Synthesis from 4-Nitroaniline (Two-Step)

Step A: Synthesis of Methyl N-(4-nitrophenyl)carbamate [11]

  • Dissolve 4-nitroaniline (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Add a base (e.g., pyridine or triethylamine, 1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.1 eq.) dropwise via the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Perform an aqueous workup to remove the base and its salt. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude methyl N-(4-nitrophenyl)carbamate, which can be purified by recrystallization.

Step B: Reduction to Methyl N-(4-aminophenyl)carbamate

  • Dissolve the methyl N-(4-nitrophenyl)carbamate from Step A in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as 5-10 mol% Pd/C.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude methyl N-(4-aminophenyl)carbamate. Purify by recrystallization.

Protocol 2: Synthesis from p-Phenylenediamine (One-Step)
  • Dissolve p-phenylenediamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane) in a three-neck flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Add a base (e.g., triethylamine, 1.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve methyl chloroformate (1 eq.) in the same solvent and add it to the addition funnel.

  • Add the methyl chloroformate solution dropwise to the stirred p-phenylenediamine solution over 1-2 hours. This slow addition is crucial for selectivity.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC, paying close attention to the formation of both the desired product and the bis-carbamate byproduct.

  • Perform an aqueous workup. The crude product will likely be a mixture of the mono- and bis-carbamate. Purification by column chromatography is often necessary to isolate the desired methyl N-(4-aminophenyl)carbamate.

Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_step1 Step 1: Carbamation cluster_step2 Step 2: Reduction 4-Nitroaniline 4-Nitroaniline Intermediate Methyl N-(4-nitrophenyl)carbamate 4-Nitroaniline->Intermediate + Methyl Chloroformate / Base Methyl_Chloroformate Methyl_Chloroformate Final_Product Methyl N-(4-aminophenyl)carbamate Intermediate->Final_Product + Reducing Agent (e.g., H2, Pd/C)

Caption: Two-step synthesis of methyl N-(4-aminophenyl)carbamate from 4-nitroaniline.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Completion Analyze reaction mixture (TLC/LC-MS). Is starting material present? Start->Check_Completion Check_Byproducts Are significant byproducts observed? (e.g., bis-carbamate) Check_Completion->Check_Byproducts No Incomplete_Rxn Incomplete Reaction Check_Completion->Incomplete_Rxn Yes Check_Purification Review workup and purification procedures. Check_Byproducts->Check_Purification No Side_Rxn Side Reactions Check_Byproducts->Side_Rxn Yes Loss_Purification Product Loss During Purification Check_Purification->Loss_Purification Yes Sol_Incomplete Increase reaction time/temperature. Verify reagent quality. Incomplete_Rxn->Sol_Incomplete Sol_Side Optimize stoichiometry. Add acylating agent slowly at low temp. Consider mono-protonation strategy. Side_Rxn->Sol_Side Sol_Purification Optimize extraction solvents. Refine recrystallization conditions. Consider chromatography. Loss_Purification->Sol_Purification End Improved Yield Sol_Incomplete->End Sol_Side->End Sol_Purification->End

Caption: A logical workflow for troubleshooting and resolving low yield issues.

References

  • Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. [Online] Available at: [Link]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Online] Available at: [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Online] Available at: [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Online] Available at: [Link]

  • Cornejo, A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 63-68. [Online] Available at: [Link]

  • Hay, M. P., et al. (2003). Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. ResearchGate. [Online] Available at: [Link]

  • Zhang, Y., et al. (2021). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering, 6(11), 2111-2120. [Online] Available at: [Link]

  • Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Thieme. [Online] Available at: [Link]

  • Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. [Online] Available at: [Link]

  • Wang, Y., et al. (2018). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Advances, 8(54), 30971-30979. [Online] Available at: [Link]

  • Hay, M. P., et al. (2003). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (15), 2758-2770. [Online] Available at: [Link]

  • Google Patents. (2021). ES2780388T3 - Procedure for preparing p-phenylenediamine antioxidant using a sulfur-containing palladium / carbon catalyst.
  • Sivan, V. V., et al. (2022). p-Phenylenediamine-derived carbon nanodots for probing solvent interactions. RSC Advances, 12(45), 29553-29562. [Online] Available at: [Link]

  • MacMillan, J. H., & Labes, M. M. (1979). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Molecular Crystals and Liquid Crystals, 55(1), 61-64. [Online] Available at: [Link]

  • Sato, R., et al. (2019). Fluorescence Solvatochromism of Carbon Dot Dispersions Prepared from Phenylenediamine and Optimization of Red Emission. Langmuir, 35(47), 15257-15266. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Online] Available at: [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Online] Available at: [Link]

  • Yathirajan, H. S., et al. (2011). Methyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1494. [Online] Available at: [Link]

  • Liu, Z., et al. (2014). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 936, 331-334. [Online] Available at: [Link]

  • Kim, J., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5(1). [Online] Available at: [Link]

  • Wu, G., et al. (2003). Characterization of the intermediate and product in the synthesis of methyl- 4,4′-di(phenylcarbamate) from the reaction of 4,4′- methylenedianiline with dimethyl carbonate. Chinese Journal of Chemistry, 21(9), 1104-1108. [Online] Available at: [Link]

  • Li, Y., et al. (2011). A simple and highly efficient route for the preparation of p-phenylenediamine by reducing 4-nitroaniline over commercial CdS visible light-driven photocatalyst in water. Green Chemistry, 13(7), 1855-1861. [Online] Available at: [Link]

  • Mdlalose, L., et al. (2017). Synthesis, characterization and optimization of poly(p-phenylenediamine)-based organoclay composite for Cr(VI) remediation. Applied Clay Science, 139, 64-74. [Online] Available at: [Link]

  • Hamann, D., et al. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. Journal of Asthma and Allergy, 10, 9-15. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Carbamate Synthesis Purification

A Senior Application Scientist's Guide to Removing Urea Byproducts Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Urea Byproducts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for a common and often frustrating challenge in organic synthesis: the removal of urea-based byproducts from carbamate synthesis reactions. Rather than a simple list of steps, we will delve into the causality behind these impurities and the logic of their removal, empowering you to tackle even the most stubborn purification challenges.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions our application scientists frequently encounter.

Q1: I'm trying to synthesize a carbamate. Why do I keep getting a highly polar, persistent byproduct that looks like urea?

A1: Urea formation is a common side reaction in many carbamate synthesis routes, primarily stemming from the reactivity of isocyanate intermediates or the decomposition of activating agents. Here are the most common causes:

  • Reaction with Trace Water: Isocyanates, whether used as a starting material or generated in situ (e.g., via a Curtius or Lossen rearrangement), are highly susceptible to hydrolysis.[1] They react with any residual water in your solvents or on your glassware to form an unstable carbamic acid, which rapidly decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea byproduct.[2]

  • Boc-Anhydride Reactions: When using di-tert-butyl dicarbonate (Boc₂O) for amine protection, especially with sterically hindered amines, the formation of isocyanate esters can lead to urea byproducts.[]

  • Carbonyldiimidazole (CDI) Reactions: If the order of addition is not carefully controlled when using activating agents like CDI, the amine can react with the activated intermediate meant for the alcohol, leading to symmetrical urea formation.[2]

Q2: What are the primary methods for removing these urea byproducts?

A2: The choice of method depends on the properties of your desired carbamate product and the scale of your reaction. The most effective strategies leverage the significant polarity difference between carbamates and ureas. The main techniques are:

  • Aqueous Extraction: Ideal for leveraging the high water solubility of many common urea byproducts, especially after protonation with a dilute acid.[4]

  • Silica Gel Chromatography: The workhorse of purification, separating compounds based on polarity. Ureas are typically much more polar than carbamates and will have a much stronger retention on silica gel.[5]

  • Recrystallization: Effective if your carbamate product is a solid with suitable solubility properties, allowing the urea impurity to remain in the mother liquor.[5]

Q3: How can I reliably detect and monitor the presence of urea byproducts during my workup and purification?

A3: A multi-pronged analytical approach is best. A summary of common techniques is provided in the table below. For definitive identification, especially at low levels, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[6][7][8]

Technique What to Look For Notes
Thin-Layer Chromatography (TLC) Urea byproducts typically appear as highly polar spots with very low Rf values, often streaking from the baseline.Excellent for real-time monitoring of column chromatography fractions.
1H NMR Spectroscopy Broad N-H signals in the 5-8 ppm region. The chemical shifts can be highly variable and concentration-dependent.Can be difficult to quantify if signals overlap with your product's signals.
13C NMR Spectroscopy A characteristic carbonyl (C=O) signal for the urea typically appears around 155-165 ppm.A good confirmatory tool, as this region is often less crowded than in the 1H NMR spectrum.
HPLC On a reverse-phase column (e.g., C18), the highly polar urea will elute very early, often near the solvent front.[4]The gold standard for assessing purity and quantifying removal.
LC-MS Look for the expected molecular ion ([M+H]+) of the suspected urea byproduct.Provides definitive mass evidence of the impurity's identity.[6]

Troubleshooting & Purification Guides

This section provides detailed protocols and expert insights for the most common purification challenges.

Guide 1: Aqueous Extraction (The First Line of Defense)

The significant difference in polarity and basicity between most carbamates and urea byproducts makes liquid-liquid extraction a powerful initial purification step.

The Causality Behind the Method

Symmetrical ureas possess two amide-like N-H bonds, making them excellent hydrogen bond donors and acceptors. This leads to high polarity and some water solubility. More importantly, many urea byproducts, such as N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) from EDC couplings, contain basic amine functionalities. By washing the organic layer with a dilute aqueous acid, you protonate these basic sites, forming a highly water-soluble salt that partitions almost exclusively into the aqueous phase.[4]

Troubleshooting Common Extraction Issues
  • Issue: An emulsion has formed, preventing phase separation.

    • Expert Insight: Emulsions are common when the densities of the organic and aqueous phases are too similar or when surfactants are present.

    • Solution:

      • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes.

      • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

      • Solvent Addition: Add more of the organic solvent to decrease the overall density of the organic phase.[4]

  • Issue: My 1H NMR still shows the urea byproduct after a water wash.

    • Expert Insight: A simple water wash may not be sufficient, especially if the urea byproduct lacks a basic handle or is present in high concentration.

    • Solution: The Acidic Wash Protocol. If your target carbamate is stable to mild acid, an acidic wash is the most effective solution. This dramatically increases the polarity and water solubility of amine-containing ureas.[4]

Experimental Protocol: Self-Validating Acidic Wash
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Initial Wash: Transfer the solution to a separatory funnel and wash with an equal volume of deionized water to remove any water-soluble reagents. Drain the aqueous layer.

  • Acidic Wash (x3): Wash the organic layer with an equal volume of 0.1 M to 1.0 M HCl. Shake gently at first, venting frequently, then more vigorously for 30 seconds. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this step two more times.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid. Be sure to vent frequently as CO₂ will evolve.

  • Brine Wash: Wash with a saturated aqueous NaCl (brine) solution to remove the bulk of the dissolved water from the organic layer.

  • Validation Checkpoint: Before drying the bulk solution, remove a small aliquot (~0.5 mL) of the organic layer. Dry it over a small amount of Na₂SO₄, filter, and concentrate in vacuo. Run a quick 1H NMR or TLC to confirm the absence of the urea byproduct. If it is still present, repeat the acidic washes.

  • Drying and Concentration: Dry the bulk organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

G cluster_0 Aqueous Extraction Workflow start Crude Product in Organic Solvent acid_wash Wash with 0.1 M HCl (3x) start->acid_wash bicarb_wash Wash with sat. NaHCO3 acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry (Na2SO4) brine_wash->dry validate Analytical Checkpoint (TLC / NMR) dry->validate validate->acid_wash Impurity Present concentrate Concentrate validate->concentrate Impurity Absent end Purified Carbamate concentrate->end

A self-validating workflow for urea byproduct removal via acidic extraction.
Guide 2: Silica Gel Chromatography

When extraction is insufficient or your product is acid-labile, flash column chromatography is the definitive method for separating polar ureas from less-polar carbamates.

The Causality Behind the Method

Silica gel is a highly polar stationary phase. Molecules are separated based on their differential adsorption to the silica surface and solubility in the mobile phase. Urea, with its multiple hydrogen bond-donating N-H groups and polar carbonyl group, interacts very strongly with the silanol groups (Si-OH) on the silica surface. A less-polar carbamate will have weaker interactions and will therefore be carried through the column more quickly by a non-polar mobile phase.

Troubleshooting Common Chromatography Issues
  • Issue: My product and the urea byproduct are co-eluting.

    • Expert Insight: This indicates your mobile phase is too polar. The strong solvent is moving both compounds through the column too quickly without allowing for effective partitioning with the stationary phase.

    • Solution: Decrease the polarity of your mobile phase. For example, if you are using 20% Ethyl Acetate in Hexanes, try reducing it to 10% or 5%. This will increase the retention time of all compounds, but will disproportionately slow the highly polar urea, improving separation.

  • Issue: The urea spot is streaking badly on TLC and on the column.

    • Expert Insight: Streaking is often caused by overloading the silica or poor solubility in the mobile phase. For highly polar bases like some ureas, it can also indicate strong, non-ideal interactions with the acidic silica gel.

    • Solution:

      • Load Less Material: Ensure you are not exceeding the capacity of your column (typically 1-5% of the silica weight).

      • Solvent Modifier: Add a small amount (0.5-1%) of a polar modifier like triethylamine or methanol to your mobile phase. Triethylamine can block the acidic sites on the silica, leading to sharper peaks for basic compounds. Methanol can improve the solubility of very polar compounds in the mobile phase.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give your desired carbamate product an Rf of ~0.3-0.4 and the urea byproduct an Rf of <0.1 (ideally on the baseline).

  • Column Packing: Pack a glass column with an appropriate amount of silica gel (typically 50-100 times the mass of your crude material) as a slurry in your initial, least-polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with your non-polar mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If the product has eluted and the urea remains on the column, you can increase the polarity of the mobile phase (e.g., switch to 50% or 100% Ethyl Acetate) to quickly flush the highly-retained urea from the column, saving time and solvent.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Concentration: Remove the solvent under reduced pressure to yield your purified carbamate.

G cluster_1 Chromatographic Separation Principle column_img label_top Crude Mixture Added label_mid Mobile Phase Added (e.g., Hexane/EtOAc) label_bottom Separation Occurs product C urea U

Carbamate (C) moves faster than the polar urea (U) on a silica column.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]

  • Pashchenko, D., et al. (2020).
  • BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences Amino Acid.
  • Wikipedia. (n.d.). Urea.
  • Zheng, Y., et al. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Madar, Y. M. (n.d.). CHAPTER 8 UREA PRODUCTION.
  • Organic Chemistry Data. (n.d.).
  • Valdivia-Berrospi, M., et al. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. PMC.
  • BenchChem. (2025). Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling.
  • Schaub, T., et al. (2016). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. PubMed. [Link]

  • ChemRxiv. (n.d.).
  • Zhang, J., et al. (2014). Simultaneous determination of ethyl carbamate and urea in alcoholic beverages by high-performance liquid chromatography coupled with fluorescence detection. PubMed. [Link]

  • Cassani, C., & D’Andrea, P. (2001).

Sources

Troubleshooting

minimizing dimer formation in phenyl carbamate reactions

A Guide to Minimizing Dimer Formation and Other Side Reactions Welcome to the technical support center for phenyl carbamate reactions. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Dimer Formation and Other Side Reactions

Welcome to the technical support center for phenyl carbamate reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and overcome common challenges associated with this important chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the causal relationships that govern success. Here, we will tackle one of the most persistent issues in this field: the formation of unwanted dimers and other side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The format is designed to help you quickly diagnose the issue and implement a corrective action plan.

Q1: My reaction produced a significant amount of an insoluble white precipitate, and my desired carbamate yield is low. What is happening?

A1: This is a classic and very common issue. The precipitate is most likely a symmetrically substituted urea, not an isocyanate dimer. This side reaction is almost always caused by trace amounts of water in your reaction system.

  • Causality: Phenyl isocyanate is highly reactive and will readily react with any available water. This forms an unstable carbamic acid, which then rapidly decomposes into aniline and carbon dioxide (CO₂). The newly formed aniline is a potent nucleophile and will immediately react with another molecule of phenyl isocyanate to form the highly stable and often insoluble N,N'-diphenylurea.[1]

  • Immediate Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Your primary focus must be on eliminating all sources of moisture. Use oven-dried or flame-dried glassware. Ensure all solvents are passed through a drying system (like a solvent still or a column packed with activated alumina) and that all reagents are anhydrous grade.[1]

    • Inert Atmosphere: Conduct your reactions under a dry, inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1]

    • Reagent Check: Ensure your starting phenol and any amine catalysts are dry. Molecular sieves can be added to the reaction vessel (if compatible with your system) to scavenge any residual moisture.

Q2: I'm still getting byproducts even under anhydrous conditions. My yield is better, but not quantitative. What else could be the issue?

A2: If water has been successfully eliminated, the remaining byproducts are likely isocyanate dimers (uretidinediones) and trimers (isocyanurates). Their formation is highly dependent on reaction conditions, particularly temperature, concentration, and the presence of certain catalysts.

  • Causality:

    • Dimerization: Aryl isocyanates can undergo self-condensation to form a four-membered uretidinedione ring. This process is often reversible at higher temperatures and can be catalyzed by bases like tertiary amines or phosphines.[2][3]

    • Trimerization: In the presence of specific catalysts (e.g., potassium acetate, certain tertiary amines), isocyanates can trimerize to form a highly stable six-membered isocyanurate ring. This reaction is generally favored at higher temperatures.[1][3]

  • Troubleshooting & Optimization:

    • Temperature Control: Elevated temperatures can accelerate not only the desired carbamate formation but also these side reactions.[4] Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress. Only increase the temperature gradually if the reaction is too slow.[4]

    • Catalyst Choice: Be mindful of your catalyst. While a base is often required, strongly basic tertiary amines can promote dimerization and trimerization.[2][5] Consider using a catalyst known to selectively promote urethane formation, such as dibutyltin dilaurate (DBTDL), for reactions involving less acidic phenols.[6]

    • Reagent Addition: Add the phenyl isocyanate slowly and in a controlled manner (e.g., via a syringe pump) to the solution of the phenol and catalyst. This keeps the instantaneous concentration of free isocyanate low, disfavoring self-condensation reactions.

Logical Troubleshooting Workflow

The diagram below outlines a systematic approach to diagnosing and solving issues related to low yield and byproduct formation in phenyl carbamate synthesis.

G start Low Yield of Phenyl Carbamate q1 Is there a significant insoluble precipitate? start->q1 a1_yes Likely Urea Formation q1->a1_yes  Yes q2 Are byproducts still present after drying? q1->q2  No / Minor sol1 Action: Implement Strict Anhydrous Conditions (Dry Solvents, Inert Gas) a1_yes->sol1 sol1->q2 a2_yes Likely Dimer/Trimer Formation q2->a2_yes  Yes end_node Optimized Reaction q2->end_node  No sol2 Action: 1. Lower Reaction Temperature 2. Re-evaluate Catalyst Choice 3. Use Slow Reagent Addition a2_yes->sol2 sol2->end_node

Caption: A decision tree for troubleshooting common side reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary side reactions I should be aware of in phenyl carbamate synthesis?

The reaction of a phenol with a phenyl isocyanate is a nucleophilic addition. However, the high reactivity of the isocyanate group opens the door to several competing pathways.

  • Urea Formation (from Water): As discussed, this is the most common side reaction in non-anhydrous conditions.[1]

  • Dimerization (Uretidinedione Formation): The [2+2] cycloaddition of two isocyanate molecules. This is often an equilibrium process.[3]

  • Trimerization (Isocyanurate Formation): The cyclization of three isocyanate molecules, forming a very stable ring. This is often catalyzed by bases and higher temperatures.[2][7]

  • Allophanate Formation: The reaction of the desired carbamate product with another molecule of isocyanate. This is more common at elevated temperatures or with a large excess of isocyanate.[1][8]

Reaction Pathways Overview

G cluster_main Reactants cluster_products Products PhNCO Phenyl Isocyanate (PhNCO) Carbamate Desired Product: Phenyl Carbamate PhNCO->Carbamate Urea Side Product: Diphenylurea PhNCO->Urea + Aniline Dimer Side Product: Uretidinedione (Dimer) PhNCO->Dimer + PhNCO Trimer Side Product: Isocyanurate (Trimer) PhNCO->Trimer + 2 PhNCO + Catalyst PhOH Phenol (PhOH) PhOH->Carbamate + Catalyst H2O Water (Contaminant) H2O->Urea + PhNCO (forms Aniline intermediate)

Caption: Competing reaction pathways in phenyl carbamate synthesis.

FAQ 2: How does solvent choice impact dimer formation?

Solvent polarity plays a critical role in influencing the reaction rate and selectivity.[9][10]

  • Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Acetone): These are generally good starting points. They effectively solvate the reactants and transition states for carbamate formation without interfering with the reaction. They often accelerate the desired reaction, which can outcompete the slower dimerization process.[1]

  • Non-Polar Solvents (e.g., Toluene, Xylene, Benzene): These can lead to very slow reaction rates.[1][9] While this might also slow dimerization, the extended reaction times required can sometimes lead to other issues.

  • Highly Polar Solvents (e.g., DMF, DMSO): These can significantly accelerate the reaction. However, their basic nature can sometimes catalyze side reactions like trimerization, so they should be used with caution.[1]

Solvent TypeExamplesEffect on Carbamate Formation RateNotes on Side Reactions
Polar Aprotic THF, Ethyl Acetate, AcetoneGenerally Favorable / Accelerated[1]Good starting choice for balancing rate and selectivity.
Non-Polar Toluene, XyleneSlow[9]May require higher temperatures, which can favor side reactions.
Highly Polar DMF, DMSOVery Fast[1]Can act as catalysts and may promote trimerization.[1]
Chlorinated Dichloromethane (DCM)ModerateGood for solubility, but ensure it is rigorously dried.

FAQ 3: Which analytical methods are best for detecting and quantifying dimers and other byproducts?

A multi-pronged analytical approach is recommended for a complete picture of your reaction.

  • In-situ FT-IR Spectroscopy: This is a powerful technique for real-time reaction monitoring. You can track the disappearance of the strong, sharp isocyanate peak (~2270 cm⁻¹) and the appearance of the carbamate carbonyl peak (~1730-1700 cm⁻¹). The formation of urea (~1650 cm⁻¹) or isocyanurate (~1700 cm⁻¹, often sharper than carbamate) can also be monitored.[9][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the components of your final reaction mixture. Using a calibrated standard for your desired product and expected byproducts, you can accurately determine yield and purity.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your isolated product and any isolated byproducts. It can definitively distinguish between the desired carbamate, urea, dimer, and trimer structures.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying byproducts, even at very low concentrations, by providing molecular weight information.[14][15]

Experimental Protocols

Protocol 1: Model Reaction for Phenyl Carbamate Synthesis with Minimized Dimer Formation

This protocol provides a robust starting point for the synthesis of a simple phenyl carbamate, incorporating best practices to mitigate side reactions.

Materials:

  • Phenol (anhydrous)

  • Phenyl Isocyanate (reagent grade, use fresh or distill before use)

  • Dibutyltin Dilaurate (DBTDL)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet, syringe pump

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under an inert atmosphere.

  • Reaction Setup: Assemble the reaction apparatus (flask, condenser, stir bar) and purge the system with dry argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging:

    • To the flask, add phenol (1.0 eq) and anhydrous THF (to achieve a concentration of ~0.5 M).

    • Add the catalyst, DBTDL (e.g., 0.1 mol%).

    • Begin stirring the solution at room temperature (20-25 °C).

  • Isocyanate Addition:

    • Load a gas-tight syringe with phenyl isocyanate (1.05 eq).

    • Place the syringe in a syringe pump.

    • Add the phenyl isocyanate to the reaction mixture dropwise over a period of 1-2 hours. This slow addition is critical to prevent a buildup of isocyanate concentration.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or in-situ FT-IR to track the disappearance of the isocyanate.

  • Work-up:

    • Once the reaction is complete (typically 2-4 hours), quench any remaining isocyanate by adding a small amount of methanol.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The crude product can then be purified by recrystallization or column chromatography to isolate the pure phenyl carbamate.

Protocol 2: Sample Preparation for HPLC Analysis

Procedure:

  • Quench Aliquot: At your desired time point, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture using a dry, inert syringe.

  • Immediate Dilution: Immediately quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent containing a quenching agent (e.g., a primary amine like butylamine in acetonitrile). This converts any remaining highly reactive isocyanate into a stable urea derivative, preventing further reaction.

  • Dilute to Concentration: Further dilute the quenched sample with the mobile phase to a concentration suitable for your HPLC system (typically in the low µg/mL range).

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Analysis: Inject the sample onto a calibrated HPLC system, typically using a C18 column and a UV detector, to separate and quantify the phenyl carbamate, unreacted phenol, and any major byproducts.

References
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Benzoyl Isocyanate Reactivity.
  • ResearchGate. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF.
  • Scientific.Net. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
  • ACS Publications. (2012). Solvent Effects in Polyurethane Cure: A Model Study. Macromolecules.
  • ResearchGate. (n.d.). Effect of solvent properties on reaction of isocyanates with mercaptans.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • SpringerLink. (n.d.). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol.
  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis.
  • MDPI. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers.
  • NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry - PMC.
  • Poliuretanos. (n.d.). 1.2.3 - Commercial Isocyanates.
  • Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions.
  • ResearchGate. (n.d.). The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyanate foams.
  • Zenodo. (n.d.). Effect of Substituents on Phenol .. Jsocyanate Reaction.
  • ACS Publications. (n.d.). Zn/Al/Pb Mixed Oxides as Efficient Heterogeneous Catalysts for the Synthesis of Methyl N-Phenyl Carbamate. ACS Omega.
  • ResearchGate. (n.d.). THE EFFECT OF THE ISOCYANATE TRIMERISATION CATALYST ON THE CHEMICAL COMPOSITION AND STRENGTH CHARACTERISTICS OF POLYURETHANE-PO.
  • NIH. (2022). An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC.
  • ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
  • NIH. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC.
  • Semantic Scholar. (n.d.). A brief overview of properties and reactions of diisocyanates.
  • ResearchGate. (n.d.). Experimental method for evaluating isocyanate conversion and trimer formation in polyisocyanate-polyurethane foams | Request PDF.
  • MDPI. (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate.
  • ResearchGate. (n.d.). Effect of acidic catalyst on the reaction of phenyl carbamate and....
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate.
  • Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
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  • Mettler Toledo. (n.d.). Isocyanate Reactions.
  • Safe Work Australia. (2015). guide-to-handling-isocyanates.pdf.
  • ACS Publications. (2025). Hydrogenation of Carbamates, Ureas, and Polyurethanes Using Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering.
  • Wikipedia. (n.d.). Phenyl isocyanate.
  • RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Regioselective Synthesis of Carbamate Selectors.
  • ResearchGate. (n.d.). Identification and Analysis of Phenyl Methyl Carbamate released from Adducted Hemoglobin for Methyl Isocyanate Exposure Verification | Request PDF.
  • PubMed. (2022). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification.
  • RSC Publishing. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances.
  • ResearchGate. (n.d.). Phenyl N-phenylcarbamate.
  • PubMed. (2010). Determination of residual carbamate, organophosphate, and phenyl urea pesticides in drinking and surface water by high-performance liquid chromatography/tandem mass spectrometry.
  • Wiley Online Library. (n.d.). Synthesis of N-Phenylcarbamate by C-N Coupling Reaction without Metal Participation.
  • Google Patents. (n.d.). EP0121532A1 - Production of phenyl carbamates.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
  • Academia.edu. (n.d.). (PDF) Synthesis and Spectroscopy of Pah Dimers.

Sources

Optimization

Technical Support Center: Optimizing Temperature for Aminolysis of Dimethyl Carbonate (DMC)

Status: Operational Operator: Senior Application Scientist Topic: Thermodynamics & Kinetics of DMC Aminolysis Case ID: DMC-OPT-2024 Executive Summary: The Temperature "Switch" Welcome to the technical support hub for DMC...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Thermodynamics & Kinetics of DMC Aminolysis Case ID: DMC-OPT-2024

Executive Summary: The Temperature "Switch"

Welcome to the technical support hub for DMC chemistry. The critical insight for your workflow is that temperature in DMC aminolysis is not just a rate accelerator—it is a selectivity switch .

In the reaction between an amine (


) and Dimethyl Carbonate (DMC), two distinct pathways compete based on thermal energy input:
  • 
     Mechanism (Carboxylation):  Attacks the carbonyl carbon. Favored at low temperatures (
    
    
    
    )
    . Produces Methyl Carbamates .[1]
  • 
     Mechanism (Methylation):  Attacks the methyl carbon. Favored at high temperatures (
    
    
    
    )
    . Produces N-Methylated Amines .

Core Directive: If you are targeting carbamates (drug intermediates, pesticide precursors), you must maintain strict thermal control below the reflux point of DMC (


), typically utilizing catalysts to overcome the energy barrier at these lower temperatures.

Module 1: Critical Temperature Thresholds

The following table summarizes the operational windows for the most common catalytic systems. Use this to benchmark your current experimental setup.

Catalytic SystemOptimal Temp (

)
Mechanism ModeCritical Failure Point (

)
Common Issue at

TBD (Guanidine)

Dual Activation (Base/Nucleophile)

Catalyst degradation; loss of selectivity.
Lipase (CALB)

Enzymatic Acylation

Irreversible protein denaturation (unless immobilized).
Inorganic Base (

)

(Reflux)
General Base Catalysis

Onset of N-methylation (impurity formation).
Zeolites (NaY)

Surface Adsorption/Acid-Base

Reaction stalls (insufficient energy for alkylation).

Module 2: Reaction Pathway Visualization

Understanding the divergence of pathways is essential for troubleshooting. The diagram below illustrates how temperature dictates the fate of your amine substrate.

DMC_Pathways Start Amine (R-NH2) + DMC Decision Temperature Control Start->Decision LowT Low T (< 90°C) Kinetic Control Decision->LowT Catalytic Route HighT High T (> 150°C) Thermodynamic Control Decision->HighT Autoclave/Zeolite Intermed Tetrahedral Intermediate (BAc2 Attack) LowT->Intermed Methylated Byproduct: N-Methyl Amine (BAl2 Attack) HighT->Methylated CO2 Extrusion Carbamate Target: Methyl Carbamate (Mono-substitution) Intermed->Carbamate - MeOH Urea Byproduct: Urea (Di-substitution) Carbamate->Urea Excess Amine + Heat (>100°C)

Figure 1: Thermal divergence in DMC aminolysis. Green nodes indicate the typical target for drug development (carbamates); Red nodes indicate high-temperature byproducts.

Module 3: Validated Experimental Protocols

Protocol A: TBD-Catalyzed Aminolysis (Mild Conditions)

Best for: High-value substrates, thermally sensitive amines.

  • Setup: Charge a round-bottom flask with Amine (1.0 equiv) and DMC (10.0 equiv). DMC acts as both reagent and solvent.[2]

  • Catalyst: Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) at 5-10 mol% .

  • Reaction: Stir at 25°C to 50°C under inert atmosphere (

    
    ).
    
  • Monitoring (Self-Validation):

    • Check TLC/GC at 1 hour.

    • Validation Check: If conversion < 50%, increase T to 60°C. Do not exceed 80°C to avoid catalyst deactivation.

  • Workup: Evaporate excess DMC (recoverable). Flash chromatography if necessary.

Protocol B: Enzymatic Aminolysis (Green/Chiral)

Best for: Regioselectivity on polyamines or chiral resolution.

  • Setup: Mix Amine (1.0 equiv) with DMC (excess) or use a co-solvent (THF/2-MeTHF) if solubility is poor.

  • Catalyst: Add Novozym 435 (Immobilized CALB) at 10-20 wt% relative to substrate.

  • Reaction: Incubate at 40°C - 50°C in an orbital shaker (200 rpm).

    • Critical: Do not use magnetic stirring bars, as they grind and destroy the immobilized enzyme beads.

  • Equilibrium Shift: Add molecular sieves (4Å) to scavenge methanol by-product and drive equilibrium forward.

Module 4: Troubleshooting & FAQs

Scenario 1: "My reaction stalls at ~60% conversion."
  • Diagnosis: DMC aminolysis is an equilibrium process. The co-product, Methanol (MeOH), promotes the reverse reaction.

  • Fix:

    • Azeotropic Removal: If running at reflux (

      
      ), equip a Dean-Stark trap (DMC/MeOH form an azeotrope).
      
    • Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to sequester MeOH.

    • Ratio Adjustment: Increase DMC equivalents (from 5x to 10x or 20x) to push Le Chatelier's principle.

Scenario 2: "I am seeing N-Methylated impurities (R-NH-Me)."
  • Diagnosis: Your temperature is too high, or you are using a catalyst that favors alkylation (like certain Lewis acids or zeolites at high T).

  • Fix:

    • Reduce temperature immediately to

      
      .
      
    • Switch to a specific carboxylation catalyst like TBD or DBU .

    • Ensure your heating bath is not "overshooting" the setpoint.

Scenario 3: "The enzyme (CALB) lost activity after one cycle."
  • Diagnosis: Thermal denaturation or methanol poisoning.

  • Fix:

    • Verify T

      
      .[3]
      
    • Wash the immobilized enzyme with dry DMC between cycles to remove adsorbed methanol (which can strip the essential water layer from the enzyme active site).

Module 5: Diagnostic Workflow

Use this decision tree to resolve yield issues systematically.

Troubleshooting Issue Problem: Low Yield CheckT Check Temp Issue->CheckT HighT Risk: Methanol Evap or Methylation CheckT->HighT T > 90°C LowT Kinetics too slow? CheckT->LowT T < 40°C CheckTime Check Time CheckCat Check Catalyst TBD Increase Load to 10% Check for Acid Impurities CheckCat->TBD TBD Used? CALB Check for Methanol Inhibition Add Molecular Sieves CheckCat->CALB Enzyme Used? LowT->CheckCat If T is correct

Figure 2: Diagnostic logic for low-yield scenarios in DMC aminolysis.

References

  • TBD Catalysis Mechanism: Simon, L. et al. "A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions." Journal of Chemical Education. (Contextual validation from search results regarding TBD efficiency).

  • Enzymatic Stability (CALB): Siddiqui, K. S., & Cavicchioli, R. "Improved thermal stability and activity in the cold-adapted lipase B from Candida antarctica following chemical modification."[4] Extremophiles, 2005.[4]

  • Kinetics & Quaternization: Kleijwegt, R. et al. "Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation."[5][6] Reaction Chemistry & Engineering, 2021.

  • Selectivity (Methylation vs Carboxylation): Selva, M. et al. "Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites." ResearchGate/Catalysis Communications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Methyl p-Aminophenylcarbamate Scale-Up

Introduction Methyl p-aminophenylcarbamate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Achieving high purity (>98%) is critical, as even trace impurities can impact the safety, e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl p-aminophenylcarbamate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Achieving high purity (>98%) is critical, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Transitioning this synthesis from the bench to a pilot or production scale introduces significant challenges related to reaction control, impurity profiles, and purification efficiency.

This guide provides a structured, in-depth approach to troubleshooting common purity issues encountered during the scale-up of methyl p-aminophenylcarbamate synthesis. It is designed for researchers, process chemists, and drug development professionals to diagnose and resolve these challenges effectively.

Section 1: Understanding the Synthesis and Common Impurities

A solid understanding of the reaction mechanism and potential side reactions is the foundation of effective troubleshooting. The most common synthesis route involves the reaction of p-phenylenediamine with a methylating carbonyl source, such as methyl chloroformate, in the presence of a base.

Q1: What is the primary reaction pathway and what are the most common impurities I should expect during the scale-up of methyl p-aminophenylcarbamate synthesis?

A1: The primary reaction is a nucleophilic acyl substitution where one of the amino groups of p-phenylenediamine attacks the electrophilic carbonyl carbon of methyl chloroformate. A base is used to neutralize the HCl byproduct.

However, several competing side reactions can occur, especially under scale-up conditions where localized concentration and temperature gradients are more common.

Primary Reaction and Key Side Reactions

cluster_main Desired Reaction cluster_side1 Side Reaction 1: Over-reaction cluster_side2 Side Reaction 2: Urea Formation PPD p-Phenylenediamine MCF Methyl Chloroformate Product Methyl p-aminophenylcarbamate (Desired Product) PPD->Product + Methyl Chloroformate MCF->Product Base Base (e.g., NaHCO₃) BisCarbamate Dimethyl (1,4-phenylene)dicarbamate (Di-substitution Impurity) Product->BisCarbamate + Methyl Chloroformate (Excess Reagent/Poor Mixing) SymmetricUrea Symmetric Urea Impurity H2O Water (Moisture) Isocyanate Isocyanate Intermediate (from side reaction) H2O->Isocyanate + Phosgene derivative (Reagent Degradation) Isocyanate->SymmetricUrea + p-Phenylenediamine

Caption: Decision workflow for troubleshooting scale-up impurities.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to determine the purity of my final product? A: A combination of methods is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard for quantitative purity analysis and detecting non-volatile impurities. [1][]Gas Chromatography (GC) can be useful for identifying volatile impurities. For structural confirmation of the main product and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. [3][] Q: Can I use column chromatography to purify methyl p-aminophenylcarbamate at a large scale? A: While possible, flash column chromatography is often economically and logistically challenging at a production scale due to large solvent volumes and slow throughput. It is typically used as a last resort if a robust crystallization procedure cannot be developed. [4]Developing a scalable crystallization protocol is almost always the more cost-effective and efficient long-term solution.

Q: My final product is an oil and won't crystallize. What are my options? A: The presence of impurities is a common reason for a product oiling out instead of crystallizing. [1]First, try to further purify the oil by performing a liquid-liquid extraction to remove any water-soluble or acid/base-soluble impurities. Then, re-attempt the crystallization screening protocol. If it still fails to solidify, purification by column chromatography may be necessary to obtain a seed crystal, which can then be used to induce crystallization in subsequent batches. [1]

References
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic-Chemistry.org.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. OrgSyn.org.
  • Benchchem. (n.d.). Scale-up considerations for the production of "Bis(4-aminocyclohexyl)
  • Various Authors. (2023, May 14).
  • Organic Chemistry Portal. (n.d.).
  • ASTM. (1992). D5315: Standard Test Method for Carbamates in Water.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
  • Analytical Methods. (2010). Simultaneous detection of piperazines and congeners in street samples. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions.
  • Royal Society of Chemistry. (n.d.). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Publishing.
  • US EPA. (2025, March 18). SAM Chemical Methods. EPA.gov.
  • ChemScene. (n.d.). 6465-03-8 | Methyl n-(4-aminophenyl)
  • Master Organic Chemistry. (2018, June 7).
  • PubMed. (2022, October 11). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification.
  • European Patent Office. (2020, October 13). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE.
  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.
  • Google Patents. (n.d.). EP0200506A2 - Process for the preparation of methyl carbamates.
  • Google Patents. (n.d.). EP1939172A2 - Method of obtaining phenyl carbamates.
  • Technical Disclosure Commons. (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons.
  • World Journal of Pharmaceutical Research. (2022, June 3). Identification, isolation and characterization of impurities in pharmaceutical compounds. WJPR.
  • BenchChem. (n.d.). How to improve the yield of reactions with tert-Butyl (cyanomethyl)(methyl)
  • PubMed. (2015, February). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products.
  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
  • YouTube. (2022, July 17). Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube.
  • ResearchGate. (2025, August 12). Industrial Scale-Up Challenges in Catalytic Methanol Production.
  • PMC. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl N-(4-aminophenyl)carbamate Synthesis

Phosgene vs. Non-Phosgene (DMC) Route Efficiency Executive Summary The synthesis of Methyl N-(4-aminophenyl)carbamate (MPC-NH₂) —a critical intermediate for benzimidazole-based pharmaceuticals (e.g., Dabigatran) and poly...

Author: BenchChem Technical Support Team. Date: February 2026

Phosgene vs. Non-Phosgene (DMC) Route Efficiency

Executive Summary

The synthesis of Methyl N-(4-aminophenyl)carbamate (MPC-NH₂) —a critical intermediate for benzimidazole-based pharmaceuticals (e.g., Dabigatran) and polyurethane precursors—represents a classic conflict between kinetic efficiency and green chemistry .

  • The Phosgene Route (via Methyl Chloroformate): Remains the industrial benchmark for yield (>90%) and reaction speed (<2 hours). However, it suffers from a poor Environmental Factor (E-factor) due to stoichiometric HCl generation and the requirement for acid scavengers.

  • The Non-Phosgene Route (Dimethyl Carbonate - DMC): Offers a sustainable alternative with a significantly lower E-factor. However, it is thermodynamically limited, requiring high pressures, specific catalysts (e.g., Zn(OAc)₂), and longer reaction times (>6 hours) to achieve competitive yields.

This guide objectively compares these methodologies, providing validated protocols and experimental data to assist process chemists in selecting the optimal route.

Mechanistic Divergence & Reaction Logic

The fundamental difference lies in the reaction driving force: irreversible nucleophilic substitution (Phosgene) versus reversible alkoxycarbonylation (DMC).

A. The Phosgene/Chloroformate Route (Acylation)

This pathway utilizes Methyl Chloroformate (a safer liquid surrogate for phosgene in lab settings, though chemically analogous). The reaction is highly exothermic and irreversible.

  • Mechanism: The amine lone pair attacks the carbonyl carbon of the chloroformate. Chloride is a distinct leaving group.

  • Thermodynamics:

    
     (Spontaneous).
    
  • Byproduct: HCl (requires stoichiometric base neutralization).

B. The Dimethyl Carbonate Route (Methoxycarbonylation)

This pathway utilizes Dimethyl Carbonate (DMC) as both reagent and solvent.[1]

  • Mechanism: The amine attacks the carbonyl of DMC. The leaving group is methoxide, which protonates to form methanol.

  • Thermodynamics:

    
     (Equilibrium limited).
    
  • Key Challenge: The reaction is reversible. Methanol must be continuously removed, or a catalyst must be used to lower the activation energy and shift equilibrium.

ReactionPathways Start p-Phenylenediamine (PPD) Phosgene Methyl Chloroformate (Phosgene Surrogate) Start->Phosgene Route A DMC Dimethyl Carbonate (DMC) Start->DMC Route B Inter1 Tetrahedral Intermediate Phosgene->Inter1 Fast, Exothermic ProductA MPC-NH2 (Yield: >90%) Inter1->ProductA WasteA Byproduct: HCl + Salt Inter1->WasteA Inter2 Carbamate Intermediate DMC->Inter2 Slow, Equilibrium Requires Heat Cat Catalyst (Zn(OAc)2) Cat->Inter2 ProductB MPC-NH2 (Yield: ~75-85%) Inter2->ProductB WasteB Byproduct: Methanol (Recyclable) Inter2->WasteB

Figure 1: Mechanistic comparison of Phosgene vs. DMC pathways. Note the waste profile difference.

Critical Performance Metrics

The following data aggregates results from standard industrial protocols and recent green chemistry literature (e.g., Green Chem., J. Mol. Cat.).

MetricPhosgene/Chloroformate RouteDMC Route (Catalytic)
Reaction Time 1–3 Hours6–12 Hours
Temperature 0°C to 25°C (Ice bath/RT)160°C – 180°C (Autoclave)
Pressure Atmospheric5–20 bar (Autogenous)
Isolated Yield 92 – 96% 75 – 85%
Selectivity High (Controlled by stoichiometry)Moderate (Risk of bis-carbamate)
Atom Economy Poor (Loss of HCl & Base)Excellent (MeOH is only byproduct)
E-Factor High (>5 kg waste/kg product)Low (<1 kg waste/kg product)
Safety Profile Critical Hazard (Toxic/Corrosive)Safe (Green Solvent)
Experimental Protocols
Protocol A: The "Phosgene" Standard (via Methyl Chloroformate)

Use this route for small-scale library synthesis where yield and speed are prioritized over environmental impact.

Reagents:

  • p-Phenylenediamine (PPD): 10.8 g (100 mmol)

  • Methyl Chloroformate: 9.45 g (100 mmol)

  • Triethylamine (Base Scavenger): 11.1 g (110 mmol)

  • Dichloromethane (DCM): 150 mL

Step-by-Step:

  • Dissolution: Dissolve PPD and Triethylamine in dry DCM in a 500 mL round-bottom flask.

  • Cooling: Submerge flask in an ice/salt bath to reach 0°C. Causality: Low temperature prevents di-acylation (selectivity control).

  • Addition: Add Methyl Chloroformate dropwise over 30 minutes. Critical: Rapid addition causes localized heating and bis-carbamate formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup: Wash organic layer with water (2 x 50 mL) to remove triethylamine hydrochloride salts. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from ethanol if necessary.

Protocol B: The Green Alternative (DMC Catalytic Route)

Use this route for process development, scale-up, or when avoiding halogenated waste is mandatory.

Reagents:

  • p-Phenylenediamine (PPD): 10.8 g (100 mmol)

  • Dimethyl Carbonate (DMC): 90 g (1.0 mol) Note: Large excess acts as solvent.

  • Catalyst: Zinc Acetate [Zn(OAc)₂]: 0.5 g (2-3 mol%)

Step-by-Step:

  • Loading: Charge PPD, DMC, and Zn(OAc)₂ into a stainless steel autoclave (e.g., Parr reactor).

  • Purging: Purge with N₂ three times to remove oxygen.

  • Heating: Heat to 170°C . Pressure will rise to ~10-15 bar.

    • Causality: High temperature is required to overcome the activation energy of the neutral nucleophile attacking the carbonate.

  • Equilibrium Management: Maintain temperature for 8–10 hours.

    • Note: In advanced setups, a distillation column is used to continuously remove methanol, pushing the equilibrium to the right (Le Chatelier’s principle).

  • Workup: Cool to room temperature. Filter to recover the catalyst (if heterogeneous support used) or concentrate to remove excess DMC.

  • Purification: The crude may contain unreacted PPD and bis-carbamate. Recrystallization from Toluene/Ethanol is often required to isolate the mono-carbamate.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the Green (DMC) route, which requires more rigorous parameter control.

Workflow Start Start: Reagent Prep (PPD + DMC) CatSelect Catalyst Selection (Zn(OAc)2 vs Ionic Liquid) Start->CatSelect Reactor Autoclave Loading (N2 Purge) CatSelect->Reactor Reaction Reaction Phase 170°C, 10 bar, 8-12h Reactor->Reaction Check Methanol Removal? Reaction->Check Equilibrium Equilibrium Shift (Yield Increases) Check->Equilibrium Yes (Distillation) Stagnation Equilibrium Reached (Yield Caps ~60%) Check->Stagnation No (Batch) Purification Workup & Recrystallization Equilibrium->Purification Stagnation->Purification Final Pure MPC-NH2 Purification->Final

Figure 2: Process flow for DMC-mediated synthesis, highlighting the critical methanol removal step.

Authoritative Analysis & Recommendation

Selectivity Challenge: In the DMC route, achieving high selectivity for the mono-carbamate (MPC-NH₂) over the bis-carbamate is difficult because the product (MPC-NH₂) remains nucleophilic.

  • Phosgene Route: Selectivity is kinetically controlled by limiting the chloroformate addition.

  • DMC Route: Selectivity is thermodynamically controlled. Experimental data indicates that Zn(OAc)₂ provides the best balance, often achieving >90% selectivity at ~80% conversion when DMC is in moderate excess (10:1 ratio) rather than vast excess [1, 2].

Final Verdict:

  • For R&D/Small Scale: Stick to the Chloroformate (Phosgene-mimic) route . The time savings and purification ease outweigh the waste cost at <100g scale.

  • For Manufacturing: The DMC route is the industry trajectory. While it requires higher capital expenditure (autoclaves, methanol recovery), it eliminates the regulatory burden of phosgene and the disposal costs of chloride salts.

References
  • Catalytic Methoxycarbonylation of Aromatic Diamines: Wang, D., et al. "Synthesis of methyl N-phenyl carbamate using Zn(OAc)2." Journal of Molecular Catalysis A: Chemical, 2015.

  • Selectivity in DMC Reactions: Grego, S., et al. "Dimethyl carbonate as a green reagent." Pure and Applied Chemistry, 2012.

  • Phosgene-Free Isocyanate Precursors: Dixneuf, P. H. "Ruthenium-catalyzed synthesis of carbamates." Organometallics, 2009.[2]

  • Comparative Kinetics: Zhao, X., et al. "Kinetics of the reaction between aniline and dimethyl carbonate." Industrial & Engineering Chemistry Research, 2008.

Sources

Comparative

Comparative Guide: Solid Acid Catalysts for Non-Phosgene Carbamate Synthesis

Executive Summary The shift from phosgene-based chemistry to "green" carbonylation using Dimethyl Carbonate (DMC) represents a pivotal evolution in pharmaceutical manufacturing. However, the activation of DMC requires sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from phosgene-based chemistry to "green" carbonylation using Dimethyl Carbonate (DMC) represents a pivotal evolution in pharmaceutical manufacturing. However, the activation of DMC requires specific acidic environments to overcome its kinetic inertness. This guide evaluates three distinct classes of solid acid catalysts—Zeolites (Lewis acidic), Sulfated Metal Oxides (Superacidic), and Functionalized Mesoporous Silicas (Brønsted acidic) —to determine their efficacy in synthesizing carbamates from amines.

Key Finding: While Sulfated Zirconia offers the highest initial turnover frequencies (TOF), Zr-Beta Zeolite provides the best balance of hydrolytic stability and shape selectivity for complex pharmaceutical intermediates.

Mechanistic Foundation: The Activation Challenge

To select the right catalyst, one must understand the activation barrier. The reaction between an amine and DMC is a nucleophilic substitution at the carbonyl carbon. DMC is a "hard" electrophile but kinetically stable.

The Dual-Pathway Mechanism

Solid acids drive this reaction through two distinct pathways depending on their surface chemistry:

  • Lewis Acid Activation (e.g., Zr-Beta, MOFs): The metal center coordinates with the carbonyl oxygen of DMC, increasing electrophilicity.

  • Brønsted Acid Activation (e.g., SBA-15-SO₃H): A proton is transferred to the carbonyl oxygen or stabilizes the leaving group (methanol).

Figure 1: Mechanistic Pathway for DMC Activation

CarbamateMechanism Cat Solid Acid Catalyst (Zr-Beta / -SO3H) Complex Activated Electrophile Complex Cat->Complex Coordination DMC Dimethyl Carbonate (DMC) DMC->Complex Coordination TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->TS Nucleophilic Attack Prod Carbamate Product TS->Prod Elimination MeOH Methanol (Byproduct) TS->MeOH Prod->Cat Catalyst Regeneration

Caption: The catalytic cycle showing the coordination of the solid acid to DMC, facilitating nucleophilic attack by the amine.

Critical Comparison of Catalyst Classes

Class A: Lewis Acid Zeolites (Focus: Zr-Beta, Sn-Beta)

The Stability Specialists. Zeolites substituted with Lewis acidic metals (Zr, Sn) are superior when water tolerance is required. Unlike traditional Al-zeolites, Zr-Beta does not rely on proton exchange but on the empty orbitals of the metal site.

  • Pros: Exceptional hydrolytic stability; shape selectivity prevents formation of bulky di-carbamate byproducts.

  • Cons: Synthesis can be complex (dealumination/implantation); pore diffusion limits for very large drug molecules (>0.7 nm).

Class B: Sulfated Metal Oxides (Focus: Sulfated Zirconia)

The Activity Specialists. Sulfated Zirconia (SZ) is a solid superacid (


).[1] It exhibits the highest initial activity due to the extreme polarization of the S=O bond on the surface.
  • Pros: Rapid conversion at lower temperatures (60-80°C); simple preparation.

  • Cons: High risk of sulfate leaching in polar solvents (like methanol byproduct); rapid deactivation due to "coking" (polymerization of reactants on strong acid sites).

Class C: Functionalized Mesoporous Silicas (Focus: SBA-15-SO₃H)

The Large-Molecule Specialists. These are amorphous silica scaffolds with large pores (6–10 nm) grafted with sulfonic acid groups.

  • Pros: Excellent diffusion for bulky amines; tunable acidity based on loading.

  • Cons: Lower thermal stability than zeolites; hydrothermal treatments can cleave the organic linker.

Comparative Performance Data

The following data summarizes the performance of these catalysts in the methoxycarbonylation of aniline with DMC (a standard benchmark reaction).

Table 1: Catalyst Performance Metrics (Standardized Conditions)

Catalyst TypeActive SiteSurface Area (m²/g)Yield (%)*Selectivity (%)Reusability (Cycles)Key Failure Mode
Zr-Beta Lewis (Zr⁴⁺)~55094>995+Pore blockage
Sulfated Zirconia Brønsted/Lewis~10096922-3Sulfate leaching
SBA-15-SO₃H Brønsted (-SO₃H)~70088954Linker cleavage
H-ZSM-5 Brønsted (Al-OH)~35075985+Diffusion limit

*Conditions: Aniline (10 mmol), DMC (50 mmol), Catalyst (100 mg), 90°C, 6 hours.

Validated Experimental Protocol

To ensure reproducibility, use this self-validating protocol for screening solid acid catalysts. This workflow minimizes variables related to mass transfer and catalyst activation.

Protocol: Screening of Solid Acids for Carbamate Synthesis

Pre-requisites:

  • Catalyst Activation: All catalysts must be calcined or dried under vacuum at 120°C for 4 hours prior to use to remove adsorbed water, which competes for Lewis acid sites.

  • Reagents: DMC must be anhydrous.

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask equipped with a reflux condenser, add amine (1.0 equiv) and DMC (5.0 equiv). Note: DMC acts as both reagent and solvent.

  • Catalyst Addition: Add activated catalyst (5 wt% relative to amine).

  • Reaction: Heat to 90°C (oil bath temperature) with magnetic stirring (600 rpm).

  • Sampling: Withdraw 50 µL aliquots at t=0, 1, 3, and 6 hours. Filter through a 0.2 µm PTFE syringe filter.

  • Analysis: Dilute filtrate in acetonitrile. Analyze via HPLC (C18 column) or GC-FID.

  • Workup: Filter the bulk mixture to recover catalyst. Wash catalyst with hot methanol and dry for reusability studies.

Figure 2: Experimental Workflow

Workflow Start Catalyst Pre-treatment (120°C, Vacuum, 4h) Mix Reaction Setup (Amine + DMC + Cat) Start->Mix Run Reaction (90°C, 6h, Reflux) Mix->Run Sample Sampling & Filtration (0.2µm PTFE) Run->Sample Recycle Catalyst Recovery (Wash MeOH -> Dry) Run->Recycle Post-Reaction Analyze Quantification (GC/HPLC) Sample->Analyze Recycle->Start Next Cycle

Caption: Standardized workflow for catalyst screening and recycling.

Troubleshooting & Optimization

  • Leaching Test: To verify heterogeneity, filter the catalyst after 1 hour (approx. 30% conversion) and continue heating the filtrate. If conversion increases, active species have leached (common with Sulfated Zirconia).

  • N-Methylation Side Reaction: If you observe N-methylated byproducts (Ar-NH-CH₃) rather than carbamates, the temperature is likely too high (>120°C) or the catalyst is too acidic. Switch from Sulfated Zirconia to Zr-Beta or lower the temperature.

  • Deactivation: If recycling yield drops >10%, calcine the catalyst at 550°C (for Zeolites/Oxides) to burn off organic deposits. Do not calcine functionalized silicas (SBA-15-SO₃H); wash with solvent only.

References

  • Greener Synthesis of Carbamates: Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry.[2][3][4]

  • Silica Sulfuric Acid Performance: Worsawat, P., et al. (2022). Acid catalyzed reactions of amines with dimethyl carbonate.[2][3][5][6][7] RSC Advances.

  • MOF Catalysis (ZIF-8): Zhang, Y., et al. (2025). Highly effective acid-catalysed reactions of amines with dimethyl carbonate.[5][7] ResearchGate.[8]

  • Zeolite Beta vs. ZSM-5: Corma, A., et al. (2018). Lewis acid zeolites for the synthesis of carbamates. Journal of Catalysis.

  • Sulfated Zirconia Mechanism: Reddy, B. M., & Patil, M. K. (2009). Organic Syntheses and Transformations Catalyzed by Sulfated Zirconia.[1][9] Chemical Reviews.[3]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing Methyl N-(4-aminophenyl)carbamate from its Isomeric Byproducts

For researchers and professionals in drug development, establishing the purity and identity of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of regulatory compliance and product safety. When...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, establishing the purity and identity of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of regulatory compliance and product safety. When synthesizing methyl N-(4-aminophenyl)carbamate, a key building block, the potential co-formation of its positional isomers—methyl N-(2-aminophenyl)carbamate and methyl N-(3-aminophenyl)carbamate—presents a significant analytical challenge. These isomers share the same molecular formula and weight, making their differentiation non-trivial.[1]

This guide provides an in-depth, field-proven comparison of analytical methodologies designed to unambiguously separate and identify these closely related compounds. We will move beyond simple protocols to explain the scientific rationale behind each technique, ensuring a self-validating and robust analytical strategy.

Chapter 1: The Isomeric Challenge

The target molecule, methyl N-(4-aminophenyl)carbamate, is the para (1,4) substituted isomer. However, synthetic routes, particularly those starting from mixed isomers of phenylenediamine or involving certain reaction conditions, can lead to the formation of the ortho (1,2) and meta (1,3) substituted byproducts.

Compound Structure Isomer Type Molecular Weight
Methyl N-(4-aminophenyl)carbamateSMILES: O=C(OC)NC1=CC=C(N)C=C1Para (Target) 166.18 g/mol [2]
Methyl N-(2-aminophenyl)carbamateSMILES: O=C(OC)NC1=CC=CC=C1NOrtho (Byproduct) 166.18 g/mol
Methyl N-(3-aminophenyl)carbamateSMILES: O=C(OC)NC1=CC=C(N)C=C1Meta (Byproduct) 166.18 g/mol

Distinguishing these molecules is critical as their pharmacological and toxicological profiles can differ significantly. An effective analytical strategy must therefore begin with physical separation, followed by definitive structural identification.

Chapter 2: Chromatographic Separation: Achieving Baseline Resolution

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating positional isomers in a mixture.[3][4] While a standard C18 column can provide some separation, the subtle differences in polarity between these isomers demand a more selective stationary phase for robust, baseline resolution.

Expert Rationale for Column Selection: We recommend a Phenyl-Hexyl stationary phase. The causality for this choice lies in its dual separation mechanism. The hexyl chains provide standard reversed-phase (hydrophobic) interactions, while the phenyl groups offer π-π interactions. These secondary interactions with the aromatic rings of the analytes are exceptionally sensitive to the relative positions of the substituents, providing enhanced selectivity for positional isomers that a simple alkyl chain phase may not achieve.[1][5]

Workflow for HPLC Separation

prep Sample Preparation (Dissolve in Mobile Phase A) inject Inject into HPLC System prep->inject 10 µL injection column Separation on Phenyl-Hexyl Column (Gradient Elution) inject->column detect UV Detection (254 nm) column->detect Elution analyze Data Analysis (Quantify Peaks) detect->analyze Chromatogram

Caption: High-level workflow for the HPLC separation of carbamate isomers.

Detailed HPLC Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

Expected Results: The elution order typically correlates with polarity. The ortho isomer, with potential for intramolecular hydrogen bonding between the adjacent amino and carbamate groups, is often the least polar and may elute last. The para isomer is highly symmetrical and polar, often eluting first. The meta isomer's retention will be intermediate. This provides the first layer of identification, which must be confirmed spectroscopically.

Chapter 3: Spectroscopic Fingerprinting for Unambiguous Identification

Once separated, each peak must be definitively identified. A multi-technique spectroscopic approach provides a self-validating system, ensuring the highest confidence in structural assignment.

NMR Spectroscopy: The Definitive Structural Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for distinguishing isomers, as it directly probes the chemical environment of each proton and carbon atom.[6] The substitution pattern on the benzene ring creates unique and predictable chemical shifts and spin-spin coupling patterns.

Expert Rationale: For ¹H NMR, the key lies in the aromatic region (typically 6.5-7.5 ppm). The symmetry of the para isomer results in a deceptively simple AA'BB' system, often appearing as two doublets. The ortho and meta isomers, being less symmetrical, will exhibit more complex and distinct multiplets for their four aromatic protons.[6] Similarly, ¹³C NMR will show fewer signals for the more symmetrical para isomer (4 aromatic signals) compared to the ortho and meta isomers (6 aromatic signals each).

Logical Flow for NMR-Based Isomer Identification

start Isolated Isomer Fraction from HPLC nmr Acquire 1H & 13C NMR Spectra start->nmr h1 Analyze 1H Aromatic Region (6.5-7.5 ppm) nmr->h1 c13 Count Unique 13C Aromatic Signals nmr->c13 decision_h1 Two Doublets (AA'BB')? Yes No h1->decision_h1 decision_c13 4 Signals? Yes No c13->decision_c13 para Identify as Para Isomer decision_h1:yes->para other Ortho or Meta Isomer (Requires 2D NMR for full assignment) decision_h1:no->other decision_c13:yes->para decision_c13:no->other

Caption: Decision tree for identifying the para isomer using NMR spectroscopy.

NMR Data Comparison
Parameter Methyl N-(4-aminophenyl)carbamate (Para) Methyl N-(3-aminophenyl)carbamate (Meta) Methyl N-(2-aminophenyl)carbamate (Ortho)
¹H Aromatic Pattern Two doublets (AA'BB' system), ~7.2 & ~6.6 ppmFour distinct multipletsFour distinct multiplets
¹H NH₂ Signal Broad singlet, ~3.6 ppmBroad singlet, ~3.7 ppmBroad singlet, ~3.8 ppm
¹H NH Signal Broad singlet, ~8.5 ppmBroad singlet, ~8.7 ppmBroad singlet, ~8.6 ppm
¹H OCH₃ Signal Singlet, ~3.7 ppmSinglet, ~3.7 ppmSinglet, ~3.7 ppm
¹³C Aromatic Signals 4 unique signals (due to symmetry)6 unique signals6 unique signals
NMR Experimental Protocol
  • Sample Preparation: Collect each isomer fraction from the HPLC, remove the solvent under reduced pressure. Dissolve ~5-10 mg of the dried sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the analytes and to slow the exchange of the NH protons, making them more easily observable.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D (COSY, HSQC) spectra on a 400 MHz or higher NMR spectrometer.

  • Analysis: Integrate peaks, determine multiplicities, and assign signals based on chemical shifts and coupling constants to confirm the structure.

FTIR Spectroscopy: A Rapid Diagnostic Check

While NMR is definitive, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and cost-effective method to corroborate the substitution pattern, primarily by examining the C-H out-of-plane bending region.[7][8]

Expert Rationale: The vibrations of C-H bonds on a benzene ring are constrained by the substitution pattern. Each pattern (ortho, meta, para) produces a characteristic, strong absorbance band in the 900-690 cm⁻¹ region of the IR spectrum, which serves as a reliable fingerprint.[7][8]

Vibrational Mode Para Isomer Meta Isomer Ortho Isomer
N-H Stretch (Amine) Two bands ~3400-3300 cm⁻¹Two bands ~3400-3300 cm⁻¹Two bands ~3400-3300 cm⁻¹
N-H Stretch (Carbamate) One band ~3300 cm⁻¹One band ~3300 cm⁻¹One band ~3300 cm⁻¹
C=O Stretch (Carbamate) ~1690-1710 cm⁻¹~1690-1710 cm⁻¹~1690-1710 cm⁻¹
Aromatic C-H Bend Strong band at 810-840 cm⁻¹ Two bands: 690-710 cm⁻¹ & 750-810 cm⁻¹Strong band at 735-770 cm⁻¹
ATR-FTIR Protocol
  • Preparation: Place a small amount of the dried, isolated isomer onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Analysis: Identify the key C=O and N-H stretches to confirm the carbamate and amine functionalities, then focus on the 900-690 cm⁻¹ region to determine the substitution pattern.

Mass Spectrometry: Molecular Weight Confirmation

Mass Spectrometry (MS), especially when coupled with HPLC (LC-MS), confirms that the separated peaks are indeed isomers.

Expert Rationale: All three isomers will show the same protonated molecular ion [M+H]⁺ at m/z 167.1. While this doesn't distinguish them, it confirms their molecular formula. Tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns due to the proximity of the functional groups, but this is often less conclusive than NMR. A characteristic fragmentation for carbamates is the loss of CO₂, resulting in a fragment ion.[9]

Chapter 4: An Integrated and Self-Validating Strategy

No single technique is sufficient. A robust, trustworthy analysis relies on the orthogonal application of these methods.

Caption: Integrated workflow for separation and identification of carbamate isomers.

Conclusion

References

  • NIST. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. National Institute of Standards and Technology. Available at: [Link].

  • Burgers, P. C., McGibbon, G. A., & Jobst, K. J. (2012). The dissociation chemistry of ionized methyl carbamate and its isomers revisited: theory and experiment in concert. European Journal of Mass Spectrometry, 18(2), 149-159. Available at: [Link].

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link].

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link].

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Available at: [Link].

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link].

  • NIST. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. National Institute of Standards and Technology. Available at: [Link].

  • Kenttämaa, H. I. (2019). Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Journal of the American Society for Mass Spectrometry, 30(8), 1480-1491. Available at: [Link].

  • Nacalai Tesque. HPLC Column for Structual Isomers. Nacalai Tesque, Inc. Available at: [Link].

  • Narayanan, P., Ganeshejeevan, R., Suresh, S., & Muralidharan, C. (2014). Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc. Available at: [Link].

  • Agilent Technologies. (2019). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies. Available at: [Link].

  • Agilent Technologies. (2019). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Agilent Technologies. Available at: [Link].

  • Ivanova, Y. B., et al. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. ResearchGate. Available at: [Link].

  • Burgers, P. C., McGibbon, G. A., & Jobst, K. J. (2012). The Dissociation Chemistry of Ionized Methyl Carbamate and its Isomers Revisited: Theory and Experiment in Concert. ResearchGate. Available at: [Link].

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link].

Sources

Comparative

melting point depression analysis for methyl p-aminophenylcarbamate

Topic: Purity Quantification of Methyl p-aminophenylcarbamate: A Comparative Guide to Melting Point Depression vs. DSC & HPLC Executive Summary Methyl p-aminophenylcarbamate (MPC) (CAS 6465-03-8) is a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Quantification of Methyl p-aminophenylcarbamate: A Comparative Guide to Melting Point Depression vs. DSC & HPLC

Executive Summary

Methyl p-aminophenylcarbamate (MPC) (CAS 6465-03-8) is a critical intermediate in the synthesis of benzimidazole fungicides (e.g., carbendazim) and various pharmaceutical agents.[1] Its purity is the rate-limiting factor for the yield and color quality of downstream products. While High-Performance Liquid Chromatography (HPLC) remains the specificity standard, Melting Point Depression (MPD) analysis offers a rapid, thermodynamic assessment of total impurity load without the need for reference standards.

This guide compares MPD against Differential Scanning Calorimetry (DSC) and HPLC, providing a validated protocol for using MPD as a routine Quality Control (QC) tool in drug development workflows.

Technical Background: The Thermodynamics of Purity

The principle of melting point depression relies on the colligative lowering of the freezing point in the presence of impurities. For MPC, which has a theoretical melting point (


) of approximately 120°C , the relationship between the observed melting point (

) and the mole fraction of impurities (

) is governed by the linearized van’t Hoff equation:


Where:

  • 
     = Ideal gas constant (
    
    
    
    )
  • 
     = Enthalpy of fusion for MPC (approx. 
    
    
    
    , to be determined via DSC).
  • The term in parentheses is the Cryoscopic Constant (

    
    ) .
    

Critical Insight: Unlike HPLC, which requires a specific detector response (UV/Vis) for every impurity, MPD detects any soluble impurity (e.g., residual solvents, inorganic salts, or non-chromophoric side products) that disrupts the crystal lattice.

Common Impurity Profile

In the carbamoylation of p-phenylenediamine (p-PDA), three primary species define the mixture:

  • Target: Methyl p-aminophenylcarbamate (MPC).

  • Impurity A: p-Phenylenediamine (Starting Material - oxidation sensitive).

  • Impurity B: Dimethyl p-phenylenebiscarbamate (Over-reaction byproduct).

Comparative Analysis: MPD vs. DSC vs. HPLC

The following table contrasts the three primary methods for MPC qualification.

FeatureCapillary MP Depression (MPD) Differential Scanning Calorimetry (DSC) HPLC (Reverse Phase)
Primary Output Thermodynamic Purity (Total mol%)Absolute Purity & Enthalpy (

)
Specific Impurity Identification
Reference Standard Not RequiredNot RequiredRequired (for quantitation)
Sensitivity Moderate (>0.5 mol% impurity)High (>0.05 mol% impurity)Very High (ppm level)
Throughput High (5–10 mins)Low (30–60 mins)Medium (20–40 mins)
Cost per Run < $1

100 (consumables + gas)

50 (solvents + column)
Blind Spots Insoluble impurities; Solid solutionsDecomposition during meltingNon-UV absorbing species; Salts
Senior Scientist’s Verdict
  • Use DSC for the initial characterization of a new synthetic batch to establish the "Gold Standard"

    
     and 
    
    
    
    .
  • Use HPLC to identify specific contaminants if the chemistry fails.

  • Use Capillary MPD for routine process monitoring once the system is validated. It is the only method fast enough for at-line decisions during recrystallization.

Experimental Protocol: Validated MPD Analysis

This protocol creates a self-validating system where DSC data calibrates the routine capillary method.

Phase 1: Establishing the Baseline (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent amine oxidation.

  • Protocol:

    • Weigh 2–4 mg of dried MPC into an aluminum pan; crimp hermetically.

    • Equilibrate at 25°C.

    • Ramp at 1°C/min to 140°C. (Slow ramp is crucial for equilibrium).

    • Analysis: Integrate the endothermic peak. Use the instrument's "Purity Analysis" software (based on partial area integration) to calculate

      
       (pure solvent melting point) and 
      
      
      
      .
Phase 2: Routine Capillary Analysis Workflow

Objective: Determine if the batch meets the >98% purity specification.

  • Sample Prep:

    • Dry sample in a vacuum oven at 40°C for 2 hours (Solvent creates false positives in MPD).

    • Grind sample to a fine powder to ensure good heat transfer.

    • Fill capillary tube to a height of 3 mm. Compact by tapping.[2]

  • Apparatus Setup:

    • Use an automated melting point apparatus (e.g., Mettler Toledo MP90) with video playback.

    • Start Temp: 110°C.

    • Ramp Rate: 1.0°C/min (Rates >1°C/min will artificially inflate the melting point due to thermal lag).

  • Data Interpretation:

    • Meniscus Point: The temperature where the first liquid is clearly visible (Solidus).

    • Clear Point: The temperature where the last crystal disappears (Liquidus).

    • Calculation:

      
      
      Note: If 
      
      
      
      , the batch is likely <98% pure.

Visualization of Workflows

Figure 1: Impurity Origin & Detection Pathways

This diagram illustrates the chemical origin of impurities and which analysis method detects them.

G pPDA p-Phenylenediamine (Starting Material) Reaction Carbamoylation Reaction pPDA->Reaction Impurity_Ox Azo Species (Oxidation) pPDA->Impurity_Ox Air Exposure MC Methyl Chloroformate MC->Reaction MPC Methyl p-aminophenylcarbamate (Target: MPC) Reaction->MPC Major Product Impurity_Bis Bis-Carbamate (Over-reaction) Reaction->Impurity_Bis Side Reaction DSC DSC Analysis (Detects All) MPC->DSC HPLC HPLC Analysis (Detects UV Active) MPC->HPLC MPD MP Depression (Detects Solubles) MPC->MPD Impurity_Bis->DSC Impurity_Bis->HPLC Impurity_Bis->MPD Depresses MP Impurity_Ox->DSC Impurity_Ox->HPLC Impurity_Ox->MPD Depresses MP

Caption: Chemical synthesis pathway of MPC showing impurity generation and the detection coverage of respective analytical techniques.

Figure 2: Routine QC Decision Tree

A logic flow for researchers to decide when to release a batch based on MPD.

DecisionTree Start Batch Synthesis Complete Dry Vacuum Dry (Remove Solvent) Start->Dry MP_Test Run Capillary MP (1°C/min ramp) Dry->MP_Test Check1 Is Clear Point > 119°C? MP_Test->Check1 Pass PASS: Purity > 99% Release Batch Check1->Pass Yes Check2 Is Range < 2°C? Check1->Check2 No Fail_Recryst FAIL: Recrystallize (MeOH/Water) Check2->Fail_Recryst No (Wide Range) Fail_HPLC FAIL: Run HPLC Identify Impurity Check2->Fail_HPLC Yes (Sharp but Low)

Caption: Decision matrix for releasing MPC batches based on melting point thresholds.

Case Study Simulation

To demonstrate the "Trustworthiness" of the protocol, we simulated a purity curve based on the cryoscopic properties of carbamates.

Scenario: A researcher synthesizes MPC and obtains a crude solid.

  • Observation: The sample melts from 115.5°C to 117.0°C.

  • Analysis:

    • 
       (Pure) = 120.0°C.
      
    • 
       = 3.0°C (using the clear point).
      
    • Using a generic cryoscopic constant for carbamates (

      
      ):
      
      
      
      
    • Correction: This approximation is high.[3] A more accurate calculation via DSC integration reveals the sample is 96.5% pure .

  • Action: The wide range (1.5°C) indicates non-homogeneous impurities. Recrystallization from Methanol is required.

References

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Methyl [2-(4-aminophenyl)ethyl]carbamate & Analogs. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis Application Note: Purity Determination by DSC. Retrieved from [Link]

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link]

  • ASTM International. (2019). ASTM E928-19: Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Assessing the Biodegradability of Methyl N-(4-aminophenyl)carbamate Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biodegradability of methyl N-(4-aminophenyl)carbamate derivatives. In the absence of extensive p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biodegradability of methyl N-(4-aminophenyl)carbamate derivatives. In the absence of extensive public data on this specific class of compounds, this document serves as a detailed roadmap for conducting comparative biodegradability studies, adhering to internationally recognized protocols and ensuring scientific rigor. We will delve into the rationale behind experimental design, provide step-by-step protocols, and offer insights into the interpretation of results, empowering you to generate robust and reliable data.

Introduction: The Environmental Significance of Carbamate Derivatives

Methyl N-(4-aminophenyl)carbamate and its derivatives are a class of organic compounds with a structural backbone that includes a carbamate linkage and an aromatic amine. While their applications can be diverse, from intermediates in pharmaceutical synthesis to components in polymer chemistry, their potential environmental fate is of paramount concern. Aromatic amines, as a class, are known for their potential persistence and toxicity in the environment, with some exhibiting carcinogenic and mutagenic properties.[1][2] The carbamate functional group, while generally more susceptible to hydrolysis than many other chemical linkages, does not guarantee rapid or complete degradation.[3][4][5]

Therefore, a thorough assessment of the biodegradability of novel methyl N-(4-aminophenyl)carbamate derivatives is not merely a regulatory hurdle but a critical step in responsible chemical development. This guide will compare and contrast the most relevant methodologies for this purpose, focusing on the OECD Guidelines for the Testing of Chemicals, which are the global standard for such assessments.[6]

Comparative Methodologies for Assessing Biodegradability

The choice of biodegradability test depends on the expected environmental concentration of the substance and the level of stringency required. The primary distinction is between tests for "ready" and "inherent" biodegradability.

Ready Biodegradability Tests (OECD 301 Series): These tests are stringent screening methods that expose the test substance to a relatively low concentration of microorganisms under aerobic conditions.[6][7] A substance that passes a ready biodegradability test is expected to undergo rapid and ultimate degradation in the environment and is generally considered "not persistent."[8]

Inherent Biodegradability Tests (OECD 302 Series): These tests are designed to assess whether a substance has the potential to biodegrade under favorable conditions, such as prolonged exposure and a higher concentration of microorganisms.[2] A positive result in an inherent biodegradability test suggests that the substance is not recalcitrant and will not persist indefinitely in the environment.[2]

For a comprehensive assessment of methyl N-(4-aminophenyl)carbamate derivatives, a tiered approach is recommended.

Tier 1: Ready Biodegradability Screening

The initial assessment should focus on ready biodegradability to determine if the derivatives can be rapidly mineralized in an aquatic environment. The most suitable OECD 301 tests for non-volatile, water-soluble to poorly soluble compounds are:

  • OECD 301 B: CO₂ Evolution Test: This method is considered the most reliable as it measures the ultimate biodegradation to CO₂, leaving little ambiguity about the extent of mineralization.[9]

  • OECD 301 F: Manometric Respirometry Test: This test measures the oxygen consumed by the microbial population during the degradation of the test substance.[10] It is a robust method suitable for a wide range of compounds.

Table 1: Comparison of Recommended Ready Biodegradability Tests

FeatureOECD 301 B: CO₂ Evolution TestOECD 301 F: Manometric Respirometry Test
Principle Measures the production of CO₂ from the mineralization of the test substance.Measures the consumption of O₂ by microorganisms degrading the test substance.
Endpoint % of Theoretical CO₂ Production (ThCO₂).% of Theoretical Oxygen Demand (ThOD).
Pass Level ≥ 60% ThCO₂ within a 10-day window in a 28-day test.[6]≥ 60% ThOD within a 10-day window in a 28-day test.[6]
Advantages Direct measure of ultimate biodegradation. Less susceptible to interference from nitrification.Relatively simple setup. Suitable for a wide range of substance solubilities.[10]
Disadvantages Requires CO₂-free air and trapping of evolved CO₂.Indirect measure of biodegradation. Can be affected by nitrification.
Tier 2: Inherent Biodegradability Assessment

If a derivative fails to meet the criteria for ready biodegradability, an inherent biodegradability test should be conducted. This provides a more realistic assessment of its potential to degrade in environments with a higher microbial density, such as a wastewater treatment plant.

  • OECD 302 B: Zahn-Wellens/EMPA Test: This test uses a high concentration of activated sludge and measures the removal of Dissolved Organic Carbon (DOC).[2]

Table 2: Key Features of the Recommended Inherent Biodegradability Test

FeatureOECD 302 B: Zahn-Wellens/EMPA Test
Principle Measures the removal of Dissolved Organic Carbon (DOC) over time.
Endpoint % DOC removal.
Interpretation > 20% DOC removal indicates inherent, primary biodegradability. > 70% DOC removal indicates inherent, ultimate biodegradability.[2]
Advantages Simulates conditions in a wastewater treatment plant. High microbial concentration enhances the potential for adaptation.
Disadvantages Does not distinguish between biodegradation and adsorption to sludge.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended biodegradability tests. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Protocol: OECD 301 B - CO₂ Evolution Test

This protocol is designed to assess the ready biodegradability of methyl N-(4-aminophenyl)carbamate derivatives by measuring the amount of carbon dioxide produced.

Diagram: OECD 301 B Experimental Workflow

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis TestSubstance Test Substance & Reference Compound TestVessel Test Flask (Substance + Medium + Inoculum) TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel ControlVessel Inoculum Blank (Medium + Inoculum) MineralMedium->ControlVessel ReferenceVessel Reference Control (Aniline + Medium + Inoculum) MineralMedium->ReferenceVessel Inoculum Activated Sludge Inoculum Inoculum->TestVessel Inoculum->ControlVessel Inoculum->ReferenceVessel CO2Trap CO₂ Trapping Solution (e.g., Ba(OH)₂) TestVessel->CO2Trap CO₂-free air in ControlVessel->CO2Trap CO₂-free air in ReferenceVessel->CO2Trap CO₂-free air in Titration Titration of Trapping Solution CO2Trap->Titration Calculation Calculate % ThCO₂ Titration->Calculation

Caption: Workflow for the OECD 301 B CO₂ Evolution Test.

Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium according to the OECD 301 guideline. This medium provides essential nutrients for the microorganisms but lacks a carbon source to ensure that any CO₂ produced is from the degradation of the test substance.

  • Preparation of Inoculum: Collect fresh activated sludge from a domestic wastewater treatment plant. The sludge should be washed and aerated to reduce endogenous respiration. The final concentration of suspended solids in the test vessels should be approximately 30 mg/L.

  • Test Setup:

    • Test Vessels: For each methyl N-(4-aminophenyl)carbamate derivative, set up at least two replicate vessels. Add the mineral medium, inoculum, and the test substance to achieve a concentration of 10-20 mg of Total Organic Carbon (TOC) per liter.

    • Inoculum Blank: Prepare at least two vessels containing only the mineral medium and inoculum. This is crucial to measure the CO₂ produced from the endogenous respiration of the microorganisms, which will be subtracted from the test vessels.

    • Reference Control: Prepare one vessel with a readily biodegradable reference substance, such as aniline or sodium benzoate, at a concentration of 10-20 mg TOC/L. This validates the activity of the inoculum.

    • Toxicity Control (Optional but Recommended): Prepare one vessel containing both the test substance and the reference substance. A significant inhibition of the degradation of the reference substance suggests that the test substance is toxic to the microorganisms at the tested concentration.

  • Incubation: Incubate all vessels in the dark at 20-25°C for 28 days. Continuously sparge each vessel with CO₂-free air. The effluent air from each vessel is bubbled through a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide to trap the evolved CO₂.

  • Analysis: Periodically (e.g., every 2-3 days), remove the CO₂ absorption bottles and titrate the remaining hydroxide with a standardized acid. The amount of CO₂ produced is calculated from the amount of hydroxide consumed.

  • Data Interpretation: Calculate the percentage of the theoretical CO₂ production (%ThCO₂) for each time point. The test is considered valid if the reference substance reaches the pass level of 60% within 14 days and the inoculum blank produces a minimal amount of CO₂. A test substance is classified as "readily biodegradable" if it reaches ≥ 60% ThCO₂ within a 10-day window during the 28-day test period.

Protocol: Analytical Quantification of Parent Compound and Metabolites

To gain deeper insights into the degradation pathway, it is highly recommended to monitor the disappearance of the parent compound and the appearance of potential metabolites.

Diagram: Analytical Workflow for Degradation Monitoring

Analytical_Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing AqueousSample Aqueous Sample from Biodegradation Test Extraction Liquid-Liquid or Solid-Phase Extraction AqueousSample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC-UV/DAD or LC-MS/MS Concentration->HPLC Quantification Quantification of Parent & Metabolites HPLC->Quantification Pathway Elucidation of Degradation Pathway Quantification->Pathway

Caption: Workflow for analyzing biodegradation samples.

Methodology:

  • Sampling: At each time point of the biodegradability test, withdraw a small aliquot of the test solution from each vessel.

  • Sample Preparation:

    • Immediately stop microbial activity, for example, by adding a quenching agent like sodium azide or by rapid freezing.

    • Centrifuge or filter the sample to remove microbial biomass.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the parent compound and its metabolites from the aqueous matrix.

    • Concentrate the extract and reconstitute it in a suitable solvent for analysis.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): This is a robust technique for quantifying the parent compound if it has a suitable chromophore.[9][11] It can also help in the tentative identification of metabolites based on their UV spectra.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for both quantification and identification of metabolites due to its high sensitivity and selectivity.[12] It allows for the accurate measurement of low concentrations of the parent compound and the structural elucidation of its degradation products.

  • Data Analysis:

    • Quantify the concentration of the parent compound at each time point to determine its degradation kinetics (e.g., half-life).

    • Identify and quantify major metabolites to propose a biodegradation pathway. The primary degradation step for carbamates is typically hydrolysis of the ester linkage, which would yield 4-aminophenol and methylamine in the case of the parent compound.[3] Further degradation of 4-aminophenol would likely proceed through hydroxylation of the aromatic ring followed by ring cleavage.[13]

Data Presentation and Interpretation

For a clear comparison of the biodegradability of different methyl N-(4-aminophenyl)carbamate derivatives, the results should be presented in a structured and easily digestible format.

Table 3: Example of Comparative Biodegradability Data

DerivativeReady Biodegradability (% ThCO₂ after 28 days)Pass/Fail (Ready)Inherent Biodegradability (% DOC removal after 28 days)Classification (Inherent)Half-life (days) in Ready TestMajor Metabolites Identified
Parent Compound 75%PassNot TestedReadily Biodegradable84-aminophenol
Derivative A 45%Fail85%Ultimately Biodegradable>284-amino-X-phenol
Derivative B 15%Fail30%Primarily Biodegradable>28Parent compound persists
Derivative C <5%Fail<10%Not Inherently Biodegradable>28Parent compound persists

Conclusion and Future Directions

This guide provides a robust framework for the systematic assessment of the biodegradability of methyl N-(4-aminophenyl)carbamate derivatives. By employing a tiered approach using standardized OECD protocols, researchers can generate reliable and comparable data on the environmental persistence of these compounds. The initial focus on ready biodegradability (OECD 301 B or 301 F) provides a stringent screen, while subsequent inherent biodegradability testing (OECD 302 B) offers a more comprehensive environmental fate profile for those derivatives that are not readily biodegradable.

The integration of advanced analytical techniques, such as LC-MS/MS, is crucial for elucidating degradation pathways and identifying potentially persistent or toxic metabolites. This detailed mechanistic understanding is essential for designing next-generation derivatives with improved environmental profiles. Future research should focus on establishing structure-biodegradability relationships within this class of compounds to guide the rational design of more sustainable chemicals.

References

  • An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. (2019). Pertanika Journal of Science & Technology. [Link]

  • Aromatic Amine Pollution. Sustainability. [Link]

  • Biodegradation of pesticides in soil: Rapid induction of carbamate degrading factors after carbofuran treatment. (2008). Taylor & Francis Online. [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021). Frontiers in Microbiology. [Link]

  • Critical review of hydrolysis of organic compounds in water under environmental conditions. (1978). Journal of Physical and Chemical Reference Data. [Link]

  • Test No. 301: Ready Biodegradability. (1992). OECD. [Link]

  • Test conditions of 4 OECD ready biodegradation tests. ResearchGate. [Link]

  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (2021). Concawe. [Link]

  • OECD 301B Ready Biodegradability Test – CO₂ Evolution. Microbe Investigations. [Link]

  • OECD 302 Inherent Biodegradation Test. Aropha Resource Center. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti... NEMI. [Link]

  • Test No. 301: Ready Biodegradability. Tox Lab. [Link]

  • Modified and enhanced biodegradability testing. ECETOC. [Link]

  • Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Organic Syntheses. [Link]

  • Identification of potential PBT/vPvB-Substances by QSAR methods. Umweltbundesamt. [Link]

  • Critical review of hydrolysis of organic compounds in water under environmental conditions. NIST. [Link]

  • Types of OECD 301 Biodegradation Tests. Aropha. [Link]

  • Biodegradation - Hydrocarbons. Enviro Wiki. [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent. [Link]

  • OECD 301 testing for chemical manufacturers. Impact Solutions. [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. [Link]

  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. (2017). PLOS One. [Link]

  • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Oregon State University. [Link]

  • New Hydrocarbon Degradation Pathways in the Microbial Metagenome from Brazilian Petroleum Reservoirs. (2014). SciSpace. [Link]

  • Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2021). Frontiers in Microbiology. [Link]

  • Anaerobic degradation of polycyclic aromatic hydrocarbons. (2016). Journal of Molecular Microbiology and Biotechnology. [Link]

  • Methyl [2-(4-aminophenyl)ethyl]carbamate Properties. EPA. [Link]

  • Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). (2020). Gavin Publishers. [Link]

Sources

Comparative

A Senior Scientist's Guide to Purity Validation: An In-Depth Comparison of Elemental Analysis for Methyl N-(4-aminophenyl)carbamate

For researchers and drug development professionals, the purity of a chemical entity is not a mere metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Methyl N-(4-aminophenyl)carbama...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the purity of a chemical entity is not a mere metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Methyl N-(4-aminophenyl)carbamate, a key building block in various synthetic pathways, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the ultimate safety and efficacy of a potential active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of methyl N-(4-aminophenyl)carbamate. While we will focus on the foundational technique of elemental analysis, we will objectively compare its performance against powerful orthogonal methods like High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). Our goal is to equip you with the scientific rationale to design a comprehensive and robust purity validation strategy.

Pillar 1: Elemental Analysis – The Fundamental Purity Check

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental assessment of a compound's bulk purity.[1] It operates on a simple yet powerful premise: a pure compound will have a specific and unvarying ratio of its constituent elements by mass. Any significant deviation from the theoretical composition points to the presence of impurities or residual solvents.

Theoretical Composition of Methyl N-(4-aminophenyl)carbamate

The first step in any elemental analysis is to calculate the theoretical mass percentages based on the compound's molecular formula.

  • Molecular Formula: C₈H₁₀N₂O₂[2][3]

  • Molecular Weight: 166.18 g/mol [2][3]

Calculation:

  • % Carbon (C): (8 × 12.011) / 166.18 × 100% = 57.82%

  • % Hydrogen (H): (10 × 1.008) / 166.18 × 100% = 6.07%

  • % Nitrogen (N): (2 × 14.007) / 166.18 × 100% = 16.86%

An experimentally determined composition that aligns with these values provides strong evidence of the compound's identity and high purity.

Experimental Protocol: A Self-Validating System for CHN Analysis

This protocol is designed to ensure accuracy and trustworthiness through meticulous sample handling and system calibration. The technique is based on the complete combustion of the sample, followed by the separation and detection of the resulting gases (CO₂, H₂O, and N₂).[4][5]

Instrumentation:

  • A modern CHNS/O Elemental Analyzer (e.g., Thermo Flash 2000, Elementar vario MICRO cube).[5][6]

  • An ultra-microbalance with a readability of 0.1 µg.[7]

Methodology:

  • System Calibration (Trustworthiness Pillar):

    • Calibrate the instrument using a high-purity, certified organic standard such as Acetanilide. This standard is chosen for its stability and well-defined elemental composition.

    • Perform multiple runs of the standard to establish a calibration curve and confirm instrument precision. The system is considered ready only when the experimental values for the standard fall within the accepted tolerance (typically ±0.3%) of its theoretical values.

  • Sample Preparation (Expertise Pillar):

    • Drying: Dry the methyl N-(4-aminophenyl)carbamate sample under high vacuum at a controlled temperature (e.g., 40-50°C) for several hours. Causality: This step is critical to remove adsorbed water and volatile solvents, which would otherwise artificially inflate the hydrogen and carbon percentages, leading to an erroneous purity assessment.

    • Weighing: Accurately weigh 1-3 mg of the dried sample into a tin capsule using an ultra-microbalance.[7] Causality: The final elemental percentages are calculated relative to the initial sample weight. Therefore, precise weighing is paramount for accuracy. The small sample size is a hallmark of modern microanalysis.

    • Encapsulation: Crimp the tin capsule to securely enclose the sample and eliminate air. Fold it into a small, compact cube.

  • Combustion and Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • The sample is dropped into a high-temperature (950-1060°C) combustion furnace rich in oxygen.[5] This process ensures the complete and instantaneous conversion of the sample into its elemental gases.

    • The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then separated using a chromatographic column and quantified by a thermal conductivity detector (TCD).[6]

  • Data Interpretation and Acceptance Criteria:

    • The instrument software calculates the C, H, and N percentages of the sample.

    • Purity Confirmation: A sample is generally considered pure if the experimental values are within ±0.4% of the theoretical values. For example, an acceptable Carbon value would be in the range of 57.42% to 58.22%.

Pillar 2: Orthogonal Methods – A Comparative Framework

While elemental analysis confirms bulk composition, it has limitations. It cannot distinguish between isomers or detect impurities with a similar elemental composition to the main compound. Therefore, a comprehensive purity assessment relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.[8]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] Purity is typically assessed using a UV detector, where the area of the main peak is compared to the total area of all detected peaks (Area % method).[10][11]

  • What it Reveals: Provides a quantitative measure of purity and impurity levels. It is highly effective at separating structurally similar impurities, isomers, and degradation products.[12]

  • Comparison to Elemental Analysis: HPLC is superior for detecting and quantifying minor impurities (e.g., >0.05%), which may not be detectable by the ±0.4% window of elemental analysis. However, it relies on the assumption that all impurities have a similar UV response to the main compound unless a reference standard for each impurity is used for calibration.

Quantitative NMR (qNMR)
  • Principle: qNMR is a primary analytical method where the integral (area) of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[10][13] By adding a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[14]

  • What it Reveals: Provides an absolute measure of purity (% mass/mass) and simultaneously confirms the structure of the analyte. It can detect and quantify impurities that are NMR-active, including those that may not have a UV chromophore for HPLC detection.[8]

  • Comparison to Elemental Analysis: qNMR offers a much higher degree of precision and provides structural information in the same experiment. It is considered a more definitive method for absolute purity determination than either elemental analysis or standard HPLC area % methods.[14][15]

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC (LC-MS), it is an exceptionally powerful tool for impurity analysis.[16]

  • What it Reveals: MS provides the molecular weight of the main compound and any impurities. High-resolution MS (HRMS) can provide data accurate enough to help determine the molecular formula of an unknown impurity.[17][18] Tandem MS (MS/MS) provides fragmentation data that helps in structural elucidation.[16]

  • Comparison to Elemental Analysis: While elemental analysis provides the elemental composition of the bulk sample, LC-MS can identify the specific molecular formula of individual trace-level impurities. It is unparalleled in its sensitivity for detecting and identifying unknown substances.[19][20]

Data-Driven Comparison of Purity Validation Techniques

Parameter Elemental (CHN) Analysis HPLC-UV Quantitative NMR (qNMR) LC-MS
Purity Assessment Bulk Elemental CompositionRelative Purity (Area %)Absolute Purity (Mass %)Not a primary purity tool; used for impurity identification
Information Provided %C, %H, %N of the total sampleRetention times and peak areas of UV-active speciesAbsolute quantity, structural confirmationMolecular weight and structure of individual components
Specificity Low (cannot distinguish isomers or impurities with similar composition)High (can separate isomers and structurally related compounds)Very High (structure-specific signals)Very High (mass-specific detection)
Typical Sensitivity Detects bulk deviations > ~0.5%Can quantify impurities down to ~0.05% (reporting threshold)[17]Can quantify impurities down to ~0.1%Can detect impurities at trace levels (<0.01%)[16]
Quantification Indirect (by deviation from theoretical)Relative (unless impurity standards are used)Absolute (with internal standard)Relative (can be made quantitative with standards)
Impurity ID NoNo (requires isolation or MS)Yes (if impurity is visible and known)Yes (primary strength)
Regulatory Standing Foundational check; often required for new chemical entitiesCore requirement for purity testing and stability studies[12][21]Recognized as a primary method by metrology institutes[10]Core requirement for impurity profiling and identification[20]

Integrated Workflow for Comprehensive Purity Validation

A robust purity validation strategy does not rely on a single technique but integrates them in a logical workflow. This approach, mandated by regulatory bodies like the ICH, ensures that the material is suitable for its intended purpose.[22]

Purity_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Impurity Profiling & Identification Sample Sample of Methyl N-(4-aminophenyl)carbamate EA Elemental Analysis (CHN) Sample->EA Bulk Composition Check Identity Identity Confirmation (FTIR, 1H NMR) Sample->Identity Structural Confirmation HPLC HPLC-UV Purity (Area % Method) Identity->HPLC Primary Purity Assay qNMR qNMR Purity (Absolute Mass %) Identity->qNMR Orthogonal Purity Assay LCMS LC-MS for Impurity ID (Mass & Structure) HPLC->LCMS If impurities > 0.1% Final Final Purity Certification qNMR->Final LCMS->Final Impurity Structures Elucidated

Caption: Integrated workflow for the purity validation of a research compound.

Conclusion: A Multi-Faceted Approach to Purity

Validating the purity of methyl N-(4-aminophenyl)carbamate, or any research compound, is a multi-dimensional task. Elemental analysis remains an indispensable, cost-effective tool for confirming the fundamental elemental composition and flagging gross impurities.[6] It provides a foundational data point that speaks to the bulk integrity of the material.

However, for the rigorous demands of research and drug development, it must be complemented by higher-resolution orthogonal techniques. HPLC is the workhorse for routine purity testing and impurity monitoring, while qNMR offers a gold standard for absolute purity determination. Finally, mass spectrometry provides the ultimate capability for identifying and structurally characterizing the unknown impurities that are critical for safety assessment. By intelligently combining these methods, scientists can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their work.

References

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of Illinois Chicago, Pharmacognosy Institute (PHCI). (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Shou, W. Z., & Weng, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Communications in Mass Spectrometry, 34(S3), e8873. Available at: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Contract Pharma. (2011, November 14). Trace Impurity Identification. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Carbamic acid, N-(4-aminophenyl)-, methyl ester - Substance Details. Retrieved from [Link]

  • Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Chromatography Today. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • The Weizmann Institute of Science. (n.d.). Elemental Analysis. Retrieved from [Link]

  • Inxight Drugs. (n.d.). METHYL P-AMINOPHENYLCARBAMATE. Retrieved from [Link]

  • Technical Disclosure Commons. (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). 〈233〉 elemental impurities—procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • ResearchGate. (n.d.). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Comments were received for the following, when they were proposed in the Pharmacopeial Forum. Retrieved from [Link]

  • Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • University of Padua. (2024, June 21). Elemental Analysis – Technical Resources. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl N-(4-aminophenyl)carbamate

Executive Summary & Scientific Rationale Handling Methyl N-(4-aminophenyl)carbamate requires a "Defense in Depth" strategy. This compound presents a dual-hazard profile due to its chemical structure: The Carbamate Moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Handling Methyl N-(4-aminophenyl)carbamate requires a "Defense in Depth" strategy. This compound presents a dual-hazard profile due to its chemical structure:

  • The Carbamate Moiety: Potential for reversible acetylcholinesterase (AChE) inhibition. While generally less potent than N-methyl carbamate insecticides, it must be treated as a neurotoxicant.

  • The Aromatic Amine Group: Introduces risks of skin sensitization, methemoglobinemia (oxidation of hemoglobin), and potential genotoxicity.

The Core Directive: Do not rely solely on PPE. Engineering controls (fume hoods) are the primary barrier; PPE is the redundancy layer. Treat this substance as a Class II Hazard (High Irritant/Potential Mutagen).

Hazard Architecture & Risk Assessment

The following data dictates our safety protocols.

EndpointHazard Statement (GHS)Physiological Mechanism
Acute Toxicity (Oral) H302: Harmful if swallowedSystemic absorption leading to cholinergic crisis or cyanosis.
Skin Corrosion/Irritation H315: Causes skin irritationDirect reaction with dermal proteins; potential for transdermal absorption.
Eye Damage H319: Causes serious eye irritationMechanical abrasion (crystals) and chemical inflammation of the conjunctiva.
Respiratory H335: May cause respiratory irritationInhalation of dusts triggers mucosal inflammation; rapid absorption into the bloodstream.
Genotoxicity (Class) Suspected (Precautionary)Aromatic amines are structurally flagged for potential interaction with DNA (intercalation/adducts).
The PPE Firewall: Specification Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with aromatic amines in solution. We utilize a permeation-based selection logic.[1]

Glove Permeation Logic
  • Latex: FORBIDDEN. Carbamates and amines permeate latex rapidly.

  • Thin Nitrile (4 mil): Acceptable only for incidental splash protection (change immediately upon contact).

  • Laminate (Silver Shield/Norfoil): Required for spill cleanup or stock solution preparation.

PPE Assignment Table[2]
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Weighing Solids (<100 mg)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Safety Glasses w/ Side ShieldsLab Coat + Tyvek SleevesFume Hood (Sash @ 18")
Weighing Solids (>100 mg)Double Nitrile OR Nitrile over LaminateChemical GogglesLab Coat + Chemical ApronFume Hood (Sash @ 18")
Solution Prep (Dissolving)Double Nitrile (Change outer every 30 min)Chemical GogglesLab Coat + Tyvek SleevesFume Hood
Spill Cleanup Silver Shield (Laminate) Face Shield + GogglesTyvek CoverallP100 Half-Mask or PAPR
Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting controls based on the physical state and quantity of the material.

PPE_Decision_Tree Start START: Handling CAS 1794-74-7 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity? Solid->Quant Solvent Solvent Type? Liquid->Solvent Small < 100 mg Quant->Small Large > 100 mg Quant->Large Level1 LEVEL 1: Standard Fume Hood + Double Nitrile Safety Glasses Small->Level1 Level2 LEVEL 2: Enhanced Fume Hood + Apron Goggles + Double Nitrile (8mil) Large->Level2 Volatile Volatile (DCM, Acetone) Solvent->Volatile NonVolatile Non-Volatile (DMSO, Water) Solvent->NonVolatile Volatile->Level2 NonVolatile->Level1 Level3 LEVEL 3: High Exposure Risk Silver Shield Gloves Face Shield + Goggles Level2->Level3 If Spill Occurs

Caption: Operational logic flow for selecting PPE based on physical state and solvent volatility. Note the escalation to Level 3 for spills.

Operational Protocols
A. Weighing & Transfer (The Critical Step)

Context: The highest risk of exposure occurs during the generation of airborne dust.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the powder. Static charge can cause "jumping" of the powder, leading to invisible surface contamination.

  • The "Tunnel" Method: Work at least 6 inches inside the fume hood sash. Do not block the rear baffle.

  • Decontamination: Immediately after weighing, wipe the balance area with a tissue dampened with methanol (solubilizes the amine), followed by a soap-water wipe. Discard wipes as hazardous waste.

B. Solubilization

Context: Organic solvents (DMSO, DMF) can act as carriers, transporting the toxicant through gloves and skin faster than the pure solid.

  • Vessel Choice: Use screw-cap vials (borosilicate glass). Avoid snap-caps which can create aerosols upon opening.

  • Glove Discipline: If a drop of solution touches your glove, do not wipe it . Remove the outer glove immediately, wash the inner glove with soap/water, and don a fresh outer glove.

C. Waste Disposal
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Toxic Solid Waste" bin, double-bagged.

  • Liquid Waste: Segregate into "Organic Waste - Toxic." Do not mix with oxidizers (e.g., Nitric Acid) as aromatic amines can react violently or form nitro-compounds.

Emergency Response (Self-Validating Systems)

Exposure Indicators:

  • Cyanosis: Blue tint to lips/fingernails (Methemoglobinemia).

  • Cholinergic Signs: Pinpoint pupils, excessive salivation, muscle twitching.

Immediate Actions:

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol on skin (increases absorption).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Spill (Solid): Cover with wet paper towels to prevent dust. Scoop up.

  • Spill (Liquid): Absorb with vermiculite. Do not use sawdust (potential reaction).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74403, Methyl N-(4-aminophenyl)carbamate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Methyl N-(4-aminophenyl)carbamate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(4-aminophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
methyl N-(4-aminophenyl)carbamate
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